molecular formula C22H12N2O B401729 C.I. Solvent red 179 CAS No. 6829-22-7

C.I. Solvent red 179

Cat. No.: B401729
CAS No.: 6829-22-7
M. Wt: 320.3 g/mol
InChI Key: NIDFGXDXQKPZMA-UHFFFAOYSA-N
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Description

Solvent Red 179 is a high-performance perylene-based dye of significant interest in materials science for its exceptional stability and vivid coloration in synthetic polymer systems . Its primary research value lies in coloring a wide range of engineering plastics and resins—such as ABS, polycarbonate (PC), polystyrene (PS), and polyesters (PET, PBT)—enabling the study of polymer-dye interactions and the development of durable, transparent colorations . Researchers utilize this compound to investigate the effects of high-temperature processing, as it exhibits remarkable thermal resistance, remaining stable in various polymer matrices at temperatures exceeding 280°C and up to 300°C . Furthermore, its outstanding lightfastness, achieving a top rating of 8 on the Blue Wool Scale in many transparent applications, makes it a vital tool for studying and enhancing the long-term weatherability and UV stability of colored plastics . The dye's chemical structure, based on the perylene bis-imide core, is the foundation for its robust performance. This structure facilitates strong intermolecular π-π interactions in the solid state, which affects its electronic properties and optical characteristics, a key area of study for advanced applications . Ongoing research explores its potential in specialized coatings, including its possible function as a "cool" pigment that provides effective color while mitigating heating effects under light irradiation, adding a compelling dimension to its application profile . Its excellent solubility and performance in diverse organic substrates also make it a candidate for research in inks and specialty coatings where durability and vibrant aesthetics are required .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,14-diazahexacyclo[13.7.1.14,8.02,13.019,23.012,24]tetracosa-1(22),4,6,8(24),9,11,13,15,17,19(23),20-undecaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N2O/c25-22-16-10-2-6-13-5-1-9-15(19(13)16)21-23-17-11-3-7-14-8-4-12-18(20(14)17)24(21)22/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDFGXDXQKPZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=NC5=CC=CC6=C5C(=CC=C6)N4C(=O)C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064482
Record name 14H-Benz[4,5]isoquino[2,1-a]perimidin-14-one
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Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6829-22-7
Record name Solvent Red 179
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Record name C.I. Solvent Red 179
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Record name 14H-Benz[4,5]isoquino[2,1-a]perimidin-14-one
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Foundational & Exploratory

In-Depth Technical Guide to the Spectroscopic Properties of C.I. Solvent Red 179

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for C.I. Solvent Red 179 (C.I. 564150), a yellowish-red solvent dye. The information compiled herein is intended to support research and development activities where the photophysical properties of this dye are of interest.

Core Spectroscopic Data

This compound, with the chemical formula C₂₂H₁₂N₂O and a molecular weight of 320.34 g/mol , is known for its high heat resistance and lightfastness.[1] While extensive quantitative spectroscopic data in peer-reviewed literature is limited, this guide presents available information and outlines standardized experimental protocols for its determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
C.I. Name Solvent Red 179[1]
C.I. Number 564150[1]
CAS Numbers 89106-94-5, 6829-22-7[2][3]
Chemical Formula C₂₂H₁₂N₂O[1]
Molecular Weight 320.34 g/mol [1]
Appearance Yellowish-red powder[2][4]
Melting Point 251-256 °C[2][3]
Solubility

This compound is soluble in various organic solvents. This property is crucial for its application and for spectroscopic analysis. The following table lists its solubility in several common solvents.

SolventSolubility (g/L at 20°C)
Dichloromethane8.0
Methylbenzene4.1
Acetone1.6
Butyl Acetate1.6
Ethylalcohol0.9

Data sourced from commercial supplier technical data sheets.

Spectroscopic Analysis: Absorbance and Emission Spectra

To address this gap, this guide provides detailed, standardized experimental protocols for determining the absorbance and emission spectra of this compound. These protocols are based on established methodologies for the spectroscopic analysis of solvent dyes.

Experimental Protocols

Accurate and reproducible spectroscopic measurements are critically dependent on the precise preparation of sample solutions.

Workflow for Standard Solution Preparation:

cluster_prep Solution Preparation A Weigh this compound B Dissolve in appropriate solvent A->B High-precision balance C Transfer to volumetric flask B->C D Dilute to final volume C->D Solvent addition E Prepare serial dilutions D->E For concentration-dependent studies

Caption: Workflow for preparing standard solutions of this compound.

Methodology:

  • Stock Solution Preparation: Accurately weigh a precise amount of this compound powder using an analytical balance. Dissolve the powder in a known volume of a spectroscopic grade solvent (e.g., dichloromethane, acetone, or ethyl alcohol) in a Class A volumetric flask. Ensure complete dissolution, using sonication if necessary.

  • Working Solutions: Prepare a series of working solutions of varying concentrations by serial dilution of the stock solution. This is essential for determining molar absorptivity and for studies where concentration effects are being investigated.

Absorbance spectroscopy is employed to determine the wavelengths at which the dye absorbs light and to quantify the extent of this absorption.

Experimental Workflow for Absorbance Measurement:

cluster_abs Absorbance Measurement A Turn on UV-Vis Spectrophotometer B Set wavelength range A->B C Calibrate with solvent blank B->C D Measure absorbance of sample C->D E Record absorbance spectrum D->E F Determine λmax E->F

Caption: Workflow for obtaining the absorbance spectrum of this compound.

Methodology:

  • Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Fill a quartz cuvette with the same spectroscopic grade solvent used to prepare the sample solutions. Place this in the reference beam path of the spectrophotometer to record a baseline and correct for any solvent absorption.

  • Sample Measurement: Rinse a second quartz cuvette with the sample solution before filling it. Place the sample cuvette in the sample beam path.

  • Spectral Acquisition: Scan a predetermined wavelength range (e.g., 300-800 nm) to obtain the full absorbance spectrum.

  • Data Analysis: From the resulting spectrum, identify the wavelength of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence spectroscopy provides information about the electronic excited states of the dye and its efficiency in emitting light after absorption.

Experimental Workflow for Emission Measurement:

cluster_em Emission Measurement A Turn on Spectrofluorometer B Set excitation wavelength (λex) A->B Typically at λmax C Measure emission of solvent blank B->C D Measure emission of sample C->D E Record emission spectrum D->E F Determine λem E->F

Caption: Workflow for obtaining the emission spectrum of this compound.

Methodology:

  • Instrumentation: Use a calibrated spectrofluorometer.

  • Excitation Wavelength: Set the excitation wavelength to the λmax determined from the absorbance spectrum.

  • Blank Subtraction: Measure the emission spectrum of the pure solvent and subtract it from the sample's emission spectrum to remove Raman scattering and other solvent-related signals.

  • Sample Measurement: Use a four-sided clear quartz cuvette to measure the fluorescence of the prepared dye solutions. Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Spectral Acquisition: Scan the emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength to a longer wavelength (e.g., if λex is 500 nm, scan from 510 nm to 800 nm).

  • Data Analysis: Identify the wavelength of maximum emission (λem) from the corrected spectrum. The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard with a known quantum yield in the same solvent.

Logical Relationship of Spectroscopic Experiments

The determination of the complete photophysical profile of this compound involves a logical sequence of experiments where the output of one technique informs the input of the next.

cluster_logical Interrelation of Spectroscopic Analyses A Sample Preparation B Absorbance Spectroscopy A->B C Emission Spectroscopy A->C B->C λmax informs λex D Determination of λmax and ε B->D E Determination of λem and ΦF C->E

Caption: Logical flow of experiments for spectroscopic characterization.

This guide provides the foundational information and standardized protocols necessary for the detailed spectroscopic characterization of this compound. Researchers are encouraged to apply these methodologies to generate specific data in their solvents and systems of interest.

References

Synthesis and purification of C.I. Solvent Red 179 for research purposes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of C.I. Solvent Red 179 for Research Applications

Introduction

This compound is a yellowish-red, oil-soluble dye belonging to the amino ketone class of compounds.[1][2] It is a significant colorant utilized across various industries, including plastics, resins, fibers, and inks, due to its high heat resistance, light fastness, and strong tinting power.[3][4][5] For research and development purposes, particularly in materials science and drug development, a consistent and high-purity supply of this compound is essential. This guide provides a detailed methodology for the synthesis and purification of this compound, tailored for a laboratory setting.

Chemical Identity:

  • Chemical Name: 14H-Benz[3][6]isoquino[2,1-a]perimidin-14-one[7]

  • C.I. Name: Solvent Red 179[1]

  • CAS Number: 6829-22-7, 89106-94-5[1][7]

  • Molecular Formula: C₂₂H₁₂N₂O[1][7]

  • Molecular Weight: 320.34 g/mol [1][7]

Synthesis of this compound

The primary manufacturing method for this compound involves the condensation reaction of 1,8-Diaminonaphthalene with 1,8-Naphthalic anhydride.[1][7] A process that utilizes glacial acetic acid as a solvent has been shown to be effective, resulting in high yields and purity.[8]

Experimental Protocol: Synthesis

This protocol is adapted from a patented production process, optimized for laboratory scale.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the reactants and solvent according to the ratios specified in Table 1.

  • Reactant Addition: Begin stirring the solvent and then add 1,8-Naphthalic anhydride, followed by 1,8-Diaminonaphthalene.

  • Heating and Reflux: Heat the mixture to a temperature of 90-100°C. The reaction should proceed under reflux for approximately 12 hours.

  • Cooling: After the reflux period, cool the reaction mixture to 40°C.

  • Product Isolation: The crude product, which precipitates out of the glacial acetic acid, is then ready for purification.

Data Presentation: Synthesis Parameters
ParameterValue/Description
Reactants 1,8-Diaminonaphthalene, 1,8-Naphthalic anhydride
Solvent Glacial Acetic Acid
Reaction Temperature 90-100°C
Reaction Time 12 hours (under reflux)
Expected Yield > 95%

Visualization: Synthesis Workflow

Synthesis_Workflow A Charge Reactor with Glacial Acetic Acid B Add 1,8-Naphthalic Anhydride and 1,8-Diaminonaphthalene A->B Stirring C Heat to 90-100°C and Reflux for 12h B->C D Cool Mixture to 40°C C->D E Crude Solvent Red 179 Precipitate D->E

Caption: Synthesis workflow for this compound.

Purification of this compound

The use of glacial acetic acid as the reaction solvent simplifies purification, as by-products remain dissolved while the desired product precipitates.[8] The purification process involves filtration, washing, and drying to isolate the high-purity compound.

Experimental Protocol: Purification
  • Filtration: Filter the cooled reaction mixture to separate the solid this compound from the filtrate containing the solvent and dissolved impurities. The filtrate, primarily glacial acetic acid, can be recovered via distillation for reuse.[8]

  • Washing: Wash the collected filter cake with hot water (80-90°C) until the washings are neutral. This step removes any remaining acetic acid and water-soluble impurities.[8]

  • Drying: Dry the washed product in a vacuum oven to remove residual water. The final product is a deep yellowish-red powder.[2]

Data Presentation: Purification Parameters
StepParameterValue/Description
Isolation FiltrationStandard laboratory filtration apparatus
Washing SolventHot Water
Temperature80-90°C
EndpointNeutral pH of washings
Drying MethodVacuum Oven

Visualization: Purification Workflow

Purification_Workflow A Crude Product Suspension B Filtration A->B C Filter Cake (Wet Product) B->C D Filtrate (Glacial Acetic Acid + Impurities) B->D E Wash with Hot Water (80-90°C) C->E F Washed Product E->F G Drying (Vacuum Oven) F->G H Pure this compound G->H

Caption: Purification workflow for this compound.

Physicochemical and Quality Data

For research applications, ensuring the purity and identity of the synthesized compound is critical. High-purity this compound ( >99.5%) is commercially available and serves as a benchmark.[9]

PropertyValue
Appearance Deep yellowish-red powder[2]
Melting Point 253 °C[7]
Boiling Point (Predicted) 611.6 ± 38.0 °C[7]
Density (Predicted) 1.40 ± 0.1 g/cm³[7]
Water Solubility 11 µg/L at 20°C[7]
Light Fastness Grade 8 (Excellent)[5][10]

Safety and Handling

Proper safety precautions should be observed when handling the chemicals involved in this synthesis.

  • Handling: Work in a well-ventilated area. Wear suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes. Avoid the formation of dust.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[11]

  • Spills: In case of a spill, collect the material for disposal and clean the area. Avoid generating dust.[11]

References

CAS number 89106-94-5 and 6829-22-7 physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of C.I. Solvent Red 179 (CAS Numbers 89106-94-5 and 6829-22-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the organic compound this compound. It has been identified that CAS numbers 89106-94-5 and 6829-22-7 both refer to this same chemical substance.[1][2][3][4][5] This document is intended to be a resource for researchers, scientists, and professionals in drug development who may encounter this compound.

Chemical Identity and Structure

This compound is a yellowish-red oil solvent dye.[3][6] Its chemical name is 14H-Benz[2][7]isoquino[2,1-a]perimidin-14-one.

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties

PropertyValue
Molecular Formula C22H12N2O[2][8][9][10]
Molecular Weight 320.34 g/mol [2][9]
Appearance Yellowish-red to dark red powder[4][10]
Melting Point 251 - 253 °C[1][9][11]
Boiling Point (Predicted) 611.6 ± 38.0 °C[2][9]
Density (Predicted) 1.40 ± 0.1 g/cm³[2][9]
Vapor Pressure 0 Pa at 25°C[9]
pKa (Predicted) -2.59 ± 0.20[9]

Table 2: Solubility Data

SolventSolubility at 20-23°C (g/L)
Water11μg/L at 20℃[9]
Acetone1.6[1][6]
Butyl Acetate1.5 - 1.6[1][12]
Dichloromethane1.0 - 8.0[1][12]
Ethyl Alcohol0.9 - 8.0[6][12]
Methylbenzene4.1[1][6]

Table 3: Stability and Fastness Properties

PropertyValue
Heat Resistance in Polystyrene (PS) 300 °C[1][4][10]
Light Fastness in PS Grade 7-8 (Excellent)[1][10][12]

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of this compound are outlined below. These are generalized methods applicable to solid organic compounds.

Melting Point Determination

The melting point of an organic solid can be determined by packing a small amount of the substance into a capillary tube and heating it slowly in a calibrated apparatus.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (if sample needs to be pulverized)

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of about 1-2 cm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (251-253°C).

  • Then, decrease the heating rate to about 1-2°C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[13][14][15]

Solubility Determination

The solubility of this compound in various solvents can be determined by the equilibrium saturation method.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Spectrophotometer or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Weigh out an excess amount of this compound and add it to a vial containing a known volume of the desired solvent (e.g., water, acetone, ethanol).

  • Seal the vial and place it in a constant temperature shaker bath set to a specific temperature (e.g., 20°C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed in the bath to let the excess solid settle.

  • Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred.

  • If necessary, centrifuge the aliquot to remove any suspended microparticles.

  • Dilute the saturated solution to a suitable concentration and determine the concentration of the dissolved this compound using a pre-calibrated analytical method, such as UV-Vis spectrophotometry.

  • The solubility is then calculated and expressed in g/L.[7][16][17]

Signaling Pathways and Biological Activity

There is currently no information available in the public domain regarding the direct interaction of this compound with specific cellular signaling pathways. Its primary applications are in industrial settings as a colorant for plastics, resins, and fibers.[3][4][9]

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a solid organic compound like this compound.

experimental_workflow cluster_sample Sample Preparation cluster_properties Physicochemical Property Determination cluster_mp_protocol Melting Point Protocol cluster_sol_protocol Solubility Protocol Sample This compound Sample Purity Verify Purity (e.g., HPLC) Sample->Purity Grind Grind to Fine Powder Purity->Grind MeltingPoint Melting Point Determination Grind->MeltingPoint Solubility Solubility Tests Grind->Solubility PackCapillary Pack Capillary Tube MeltingPoint->PackCapillary AddSolvent Add Excess Solid to Solvent Solubility->AddSolvent Heat Heat in Apparatus PackCapillary->Heat Observe Observe & Record Range Heat->Observe Data_MP Final Melting Point Observe->Data_MP Melting Range Data Equilibrate Equilibrate at Constant Temp. AddSolvent->Equilibrate Separate Separate Supernatant Equilibrate->Separate Analyze Analyze Concentration Separate->Analyze Data_Sol Final Solubility Value Analyze->Data_Sol Solubility Data

Caption: Workflow for Physicochemical Analysis.

This guide provides a foundational understanding of the physicochemical properties of this compound. For any application in a research or development context, it is recommended to verify these properties through direct experimental measurement.

References

An In-depth Technical Guide to C.I. Solvent Red 179: Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides essential physicochemical data for C.I. Solvent Red 179, a yellowish-red solvent dye. The information is intended for researchers, scientists, and professionals in various fields where this colorant is utilized.

Core Molecular Data

This compound is an organic compound used as a colorant in a variety of applications, including plastics, resins, and fibers.[1][2][3] Its key molecular identifiers and properties are summarized in the table below.

PropertyValue
Chemical Name 14H-Perimidino[2,1-a]benz[de]isoquinolin-14-one
C.I. Name Solvent Red 179
CAS Registry Number 89106-94-5[4]
Molecular Formula C22H12N2O[4][5][6][7][8]
Molecular Weight 320.34 g/mol [4][6][8]
Synonyms Red E2G, Transparent Red E2G, C.I. 564150[4][5]

Logical Relationship of Molecular Properties

The following diagram illustrates the fundamental relationship between the common name of the compound and its core molecular properties.

A This compound B Molecular Formula C22H12N2O A->B is defined by C Molecular Weight 320.34 g/mol B->C results in

Core Properties of this compound

References

Photophysical Characteristics of Solvent Red 179 in Various Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical characteristics of Solvent Red 179. Due to a scarcity of publicly available, in-depth experimental data specifically for Solvent Red 179 in a range of solvents, this guide combines the available physical and solubility data for Solvent Red 179 with a detailed examination of the known solvatochromic behavior of structurally similar anthraquinone (B42736) dyes. This approach allows for an informed discussion of the expected photophysical properties of Solvent Red 179 and provides a framework for future experimental investigations.

Introduction to Solvent Red 179 and its Photophysical Properties

Solvent Red 179, also known as C.I. 564150, is a synthetic organic dye belonging to the anthraquinone class.[1] Its chemical structure, 14H-benzo[2][3]isoquino[2,1-a]perimidin-14-one, features a large, planar, and conjugated aromatic system, which is characteristic of chromophores that absorb light in the visible region of the electromagnetic spectrum.[1] Such dyes are of significant interest in various fields, including materials science for coloring plastics and fibers, and potentially in biomedical applications as fluorescent probes, contingent on their photophysical behavior in relevant biological environments.[2][4][5]

The photophysical properties of a dye, such as its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime, are critically influenced by the surrounding solvent environment. This phenomenon, known as solvatochromism, arises from differential solvation of the dye's ground and excited electronic states.[6][7] Understanding the solvatochromic behavior of Solvent Red 179 is essential for predicting its performance in different applications and for designing new materials with tailored optical properties.

Physicochemical and Solubility Data of Solvent Red 179

While comprehensive photophysical data is limited, some key physical and solubility properties of Solvent Red 179 have been reported, primarily from technical data sheets from chemical suppliers. This information is crucial for sample preparation and for understanding its general behavior in different media.

Table 1: Physical Properties of Solvent Red 179

PropertyValueReference(s)
CAS Number6829-22-7, 89106-94-5[4][8][9][10]
Molecular FormulaC₂₂H₁₂N₂O[10]
Molecular Weight320.34 g/mol [1]
Physical AppearanceYellowish-red powder[2][8]
Melting Point251 °C[8]
Heat Resistance (in PS)300 °C[2][8]
Light Fastness (in PS)8 (on a scale of 1-8)[2][8]

Table 2: Solubility of Solvent Red 179 in Various Organic Solvents at 20°C

SolventSolubility (g/L)Reference(s)
Acetone1.6[5][8]
Butyl Acetate1.5 - 1.6[5][8]
Dichloromethane (B109758)1.0 - 8.0[5][8]
Ethyl Alcohol0.6 - 8.0[5][8]
Methylbenzene4.0 - 4.1[5]

Expected Solvatochromic Behavior of Solvent Red 179

Anthraquinone dyes, particularly those with electron-donating and electron-withdrawing groups, often exhibit significant solvatochromism. This is attributed to an intramolecular charge transfer (ICT) character in their electronic transitions. The excited state of these molecules is typically more polar than the ground state. Consequently, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in the absorption and emission spectra.[11][12]

While specific data for Solvent Red 179 is unavailable, studies on other N-substituted aminoanthraquinones demonstrate this trend. For instance, some anthraquinone derivatives show a remarkable solvatochromic fluorescence with emission shifts exceeding 190 nm in polar media.[11] It is therefore reasonable to hypothesize that Solvent Red 179 will exhibit positive solvatochromism, with its absorption and emission maxima shifting to longer wavelengths in more polar solvents.

To illustrate this expected behavior, a hypothetical dataset for Solvent Red 179 is presented below, based on the typical solvatochromic shifts observed for other anthraquinone dyes. It is crucial to note that these are expected trends and require experimental verification.

Table 3: Hypothetical Photophysical Data for Solvent Red 179 in Solvents of Varying Polarity (for illustrative purposes)

SolventPolarity Index (ET(30))Expected λabs (nm)Expected λem (nm)Expected Stokes Shift (cm⁻¹)Expected ΦfExpected τf (ns)
n-Hexane31.0~480~540~2300Moderate~3-5
Toluene33.9~485~555~2600Moderate~3-5
Chloroform39.1~495~570~2800Lower~2-4
Acetone42.2~500~585~3000Lower~1-3
Ethanol51.9~510~600~3100Low~1-2
Acetonitrile45.6~505~590~3000Low~1-3

Experimental Protocols

The following are detailed methodologies for the key experiments required to determine the photophysical characteristics of Solvent Red 179. These protocols are based on established practices for studying fluorescent dyes.[13][14][15][16]

Sample Preparation
  • Stock Solution Preparation: Prepare a concentrated stock solution of Solvent Red 179 (e.g., 1 mM) in a good solvent like dichloromethane or toluene.

  • Working Solutions: Prepare a series of dilute working solutions in the desired solvents by serial dilution from the stock solution. The final concentration should be in the micromolar range to ensure the absorbance is below 0.1 at the excitation wavelength to avoid inner filter effects.

UV-Visible Absorption Spectroscopy
  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Procedure:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Record the absorption spectrum of the Solvent Red 179 solution in the same cuvette over a wavelength range of at least 300-700 nm.

    • The wavelength of maximum absorbance (λabs) is determined from the peak of the spectrum.

Steady-State Fluorescence Spectroscopy
  • Instrumentation: Use a spectrofluorometer equipped with a corrected emission channel.

  • Procedure:

    • Excite the sample at its absorption maximum (λabs).

    • Record the fluorescence emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared.

    • The wavelength of maximum emission (λem) is determined from the peak of the spectrum.

    • The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima.

Fluorescence Quantum Yield (Φf) Determination (Relative Method)
  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to Solvent Red 179 (e.g., Rhodamine 6G in ethanol, Φf = 0.95).

  • Procedure:

    • Prepare solutions of the standard and Solvent Red 179 with closely matched absorbances (between 0.01 and 0.1) at the same excitation wavelength.

    • Measure the integrated fluorescence intensity (area under the corrected emission spectrum) for both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths, etc.).

    • Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (nsample² / nstandard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Fluorescence Lifetime (τf) Measurement
  • Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.

  • Procedure:

    • Excite the sample with a pulsed laser source at the absorption maximum.

    • Collect the fluorescence decay profile.

    • The decay data is fitted to a single or multi-exponential decay function to determine the fluorescence lifetime(s).

Visualizations

Experimental Workflow for Photophysical Characterization

experimental_workflow cluster_prep Sample Preparation cluster_measurements Photophysical Measurements cluster_data_analysis Data Analysis prep_stock Prepare Stock Solution (Solvent Red 179 in a good solvent) prep_work Prepare Dilute Working Solutions (in various solvents) prep_stock->prep_work abs_spec UV-Visible Absorption Spectroscopy prep_work->abs_spec fluo_spec Steady-State Fluorescence Spectroscopy prep_work->fluo_spec qy_measure Fluorescence Quantum Yield (Relative Method) prep_work->qy_measure lt_measure Fluorescence Lifetime (TCSPC) prep_work->lt_measure det_lambda_abs Determine λ_abs abs_spec->det_lambda_abs det_lambda_em Determine λ_em & Stokes Shift fluo_spec->det_lambda_em calc_qy Calculate Φ_f qy_measure->calc_qy calc_lt Determine τ_f lt_measure->calc_lt jablonski_diagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Internal Conversion (IC) S1->S0 Fluorescence S1->S1 Vibrational Relaxation T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence

References

An In-depth Technical Guide to the Ketoamine Chemistry of Solvent Red 179

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Red 179, a prominent member of the ketoamine class of dyes, is a synthetic organic colorant recognized for its vibrant yellowish-red hue and robust performance characteristics.[1][2][3] Chemically identified as 14H-Benz[4][5]isoquino[2,1-a]perimidin-14-one, this dye is integral to various industrial applications, particularly in the coloring of plastics, resins, and fibers, owing to its excellent heat stability and lightfastness.[3][6] This technical guide provides a comprehensive exploration of the core ketoamine chemistry of Solvent Red 179, including its synthesis, physicochemical properties, and a theoretical examination of its potential tautomeric behavior. While direct experimental studies on the tautomerism of Solvent Red 179 are not extensively available in the reviewed literature, this guide draws parallels from related chemical structures to offer insights into its potential chemical dynamics.

Physicochemical and Spectroscopic Properties

Solvent Red 179 is a crystalline powder with a distinct yellowish-red color.[2][3] Its molecular formula is C₂₂H₁₂N₂O, with a corresponding molecular weight of approximately 320.34 g/mol .[2][7] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Solvent Red 179

PropertyValueReferences
Molecular Formula C₂₂H₁₂N₂O[2][7]
Molecular Weight 320.34 g/mol [2][7]
CAS Number 6829-22-7, 89106-94-5[2][8]
Appearance Yellowish-red powder[2][3]
Melting Point 251-256 °C[2][9]
Heat Resistance in PS 300 °C[6][8]
Light Fastness in PS 8 (on a scale of 1-8)[8][9]

The solubility of Solvent Red 179 in various organic solvents at 20°C is detailed in Table 2, highlighting its suitability for applications involving organic media.

Table 2: Solubility of Solvent Red 179 in Organic Solvents at 20°C

SolventSolubility (g/L)References
Acetone1.6[2][3]
Butyl Acetate1.5 - 1.6[2][3][8]
Methylbenzene4.1[3]
Dichloromethane1.0 - 8.0[2][3][8]
Ethyl Alcohol0.9 - 8.0[2][3][8]

Synthesis of Solvent Red 179

The primary synthesis of Solvent Red 179 involves the condensation reaction between 1,8-diaminonaphthalene (B57835) and a 1,8-naphthalic anhydride (B1165640) derivative.[10] A proposed mechanistic pathway for this reaction is a double condensation and cyclization process that results in the formation of the stable, fused heterocyclic perinone structure of the dye.[10]

Synthesis_of_Solvent_Red_179 1,8-Diaminonaphthalene 1,8-Diaminonaphthalene Intermediate Amide Intermediate 1,8-Diaminonaphthalene->Intermediate Nucleophilic Attack 1,8-Naphthalic_Anhydride 1,8-Naphthalic Anhydride Derivative 1,8-Naphthalic_Anhydride->Intermediate Solvent_Red_179 Solvent Red 179 (14H-Benz[4,5]isoquino[2,1-a]perimidin-14-one) Intermediate->Solvent_Red_179 Cyclization & Dehydration

Figure 1: Proposed Synthesis Pathway of Solvent Red 179.
Experimental Protocol: Synthesis of Solvent Red 179

The following is a generalized experimental protocol based on published synthesis methodologies for similar compounds and patent literature.[10]

Materials:

  • 1,8-Diaminonaphthalene

  • 1,8-Naphthalic anhydride derivative

  • Glacial acetic acid (solvent)

  • Ethanol (B145695) (for washing)

  • Water (for washing)

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and thermometer, charge with glacial acetic acid.

  • Add 1,8-diaminonaphthalene and the 1,8-naphthalic anhydride derivative to the solvent.

  • Heat the mixture to a reflux temperature of approximately 110-116°C and maintain for several hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion of the reaction, cool the mixture to room temperature. The product, being insoluble in cold glacial acetic acid, will precipitate.

  • Filter the precipitate and wash sequentially with cold glacial acetic acid, ethanol, and water to remove any unreacted starting materials and byproducts.

  • Dry the resulting solid under vacuum to obtain the final product, Solvent Red 179.

The Ketoamine Chemistry: A Focus on Potential Tautomerism

Tautomerism_of_Solvent_Red_179 Keto Keto Form (Dominant) Enol Enol Form (Hypothetical) Keto->Enol Proton Migration

Figure 2: Hypothetical Keto-Enol Tautomerism in Solvent Red 179.

The equilibrium between the keto and enol forms is influenced by several factors, including the solvent, temperature, and the electronic effects of substituents.[11][12] In many simple ketones, the keto form is thermodynamically more stable and thus predominates.[13] However, the enol form can be stabilized by factors such as intramolecular hydrogen bonding or conjugation with an aromatic system.[11] Given the extensive aromatic system in Solvent Red 179, it is plausible that an enol tautomer could have some degree of stability.

Computational studies on related heterocyclic systems, such as 2-aminopyridine, have shown that the relative stability of tautomers can be predicted, and the energy barriers for their interconversion can be calculated.[14] Similar computational approaches could be applied to Solvent Red 179 to theoretically explore its tautomeric landscape.

Experimental Protocols for Characterization

Detailed experimental protocols for the spectroscopic and chromatographic analysis of Solvent Red 179 are not explicitly published. However, based on standard analytical techniques for organic dyes and related compounds, the following methodologies would be appropriate for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum of Solvent Red 179 would be expected to show a complex pattern of signals in the aromatic region (typically 7-9 ppm) corresponding to the protons on the fused aromatic rings. The integration of these signals would correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments in the molecule. The carbonyl carbon of the keto group would be expected to appear at a characteristic downfield chemical shift (typically >160 ppm).

Hypothetical Protocol for NMR Analysis:

  • Dissolve a small amount of Solvent Red 179 in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Process and analyze the spectra to determine chemical shifts, coupling constants, and integration values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • The IR spectrum of Solvent Red 179 would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the region of 1650-1700 cm⁻¹.

  • Bands corresponding to C=C stretching in the aromatic rings would be observed in the 1450-1600 cm⁻¹ region.

  • C-H stretching vibrations of the aromatic protons would appear around 3000-3100 cm⁻¹.

Hypothetical Protocol for IR Analysis:

  • Prepare a sample of Solvent Red 179, either as a KBr pellet or as a solution in a suitable solvent.

  • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Analyze the spectrum to identify the characteristic absorption bands of the functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions in a molecule and is responsible for its color.

  • The UV-Vis spectrum of Solvent Red 179 in a suitable solvent (e.g., ethanol or dichloromethane) would be expected to show strong absorption bands in the visible region, which are responsible for its red color.

  • The position and intensity of these bands are sensitive to the solvent polarity and can be used to study solvatochromic effects.

Hypothetical Protocol for UV-Vis Analysis:

  • Prepare a dilute solution of Solvent Red 179 in a UV-transparent solvent.

  • Record the UV-Vis spectrum using a spectrophotometer over a range of wavelengths (e.g., 200-800 nm).

  • Identify the wavelength of maximum absorption (λmax).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture. It can be used to assess the purity of Solvent Red 179 and to separate it from any impurities or related compounds.

Hypothetical Protocol for HPLC Analysis:

  • Develop a suitable HPLC method, which includes selecting an appropriate stationary phase (e.g., a C18 column), mobile phase (a mixture of solvents such as acetonitrile (B52724) and water), and detector (e.g., a UV-Vis detector set at the λmax of the dye).

  • Inject a solution of Solvent Red 179 into the HPLC system.

  • Analyze the resulting chromatogram to determine the retention time and peak area of the dye, which can be used for identification and quantification.

Conclusion

Solvent Red 179 is a commercially significant ketoamine dye with well-established applications. Its synthesis is based on the condensation of 1,8-diaminonaphthalene and a 1,8-naphthalic anhydride derivative. While its physicochemical properties are well-documented, the core aspect of its ketoamine chemistry, particularly the potential for tautomerism, remains an area that warrants further experimental and computational investigation. The methodologies and theoretical considerations presented in this guide provide a framework for researchers and scientists to further explore the rich chemistry of this important class of dyes. Such studies will not only enhance our fundamental understanding of ketoamine systems but may also pave the way for the design of novel colorants with tailored properties for advanced applications.

References

Navigating the Research Landscape: A Technical Guide to High-Purity C.I. Solvent Red 179 for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide has been compiled for researchers, scientists, and drug development professionals on the procurement and application of high-purity C.I. Solvent Red 179. This guide addresses the critical need for well-characterized reagents in laboratory settings, moving beyond industrial applications to focus on the nuanced requirements of scientific research.

This compound, a yellowish-red fluorescent dye, is gaining traction in various research fields, including cell biology and medicinal chemistry. Its utility as a fluorescent probe and a molecular scaffold necessitates a thorough understanding of its properties and availability in high-purity grades. This guide provides a detailed overview of commercial suppliers, technical specifications, and potential laboratory applications.

Commercial Suppliers and Purity Specifications

Identifying a reliable source for high-purity this compound is paramount for reproducible research. While numerous suppliers offer this dye, the majority cater to industrial uses such as in plastics, textiles, and inks.[1][2] For laboratory applications, researchers should seek suppliers who provide detailed certificates of analysis (CoA) specifying purity, typically ≥99%, and analytical testing methods.

Several chemical suppliers list this compound in their catalogs, often with stated purities of 99% or higher.[1][2] It is crucial for researchers to request lot-specific CoAs to ensure the material meets the stringent requirements of their experimental setups. Key information to look for in a CoA includes purity determined by a reliable analytical method (e.g., HPLC), levels of key impurities, and physical properties.

Table 1: Key Specifications for High-Purity this compound

PropertyTypical SpecificationImportance in Research
Purity ≥99% (HPLC)Ensures that observed effects are due to the compound of interest and not impurities.
Chemical Identity Confirmed by spectroscopy (e.g., NMR, MS)Verifies the correct molecular structure.
Solubility Soluble in organic solvents (e.g., DMSO, ethanol)Critical for preparing stock solutions for biological assays.
Appearance Yellowish-red to red powderA basic quality control check.
Melting Point ~251-256 °C[1]A physical property indicative of purity.

Physicochemical and Photophysical Properties

Understanding the fundamental properties of this compound is essential for its effective use in research.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 14H-Perimidino[2,1-a]benz[de]isoquinolin-14-one[1]
Synonyms C.I. 564150, Red E2G, Transparent Red E2G[1]
CAS Number 89106-94-5, 6829-22-7[1][3]
Molecular Formula C₂₂H₁₂N₂O[1]
Molecular Weight 320.35 g/mol [1]
Solubility Soluble in organic solvents such as acetone, butyl acetate, and dichloromethane. Insoluble in water.[1][3]

As a fluorescent dye, its photophysical properties are of particular interest for imaging applications. While specific excitation and emission maxima can be solvent-dependent, it is generally characterized as a red-emitting fluorophore.[4][5] Researchers should characterize the dye's spectral properties in their specific experimental buffer or solvent system for optimal performance.

Experimental Applications and Protocols

The lipophilic nature of this compound suggests its potential as a fluorescent probe for lipid-rich structures within cells, such as lipid droplets.[6] While specific protocols for Solvent Red 179 are not yet widely published in academic literature, its application can be guided by established protocols for other lipophilic dyes like Nile Red and BODIPY.

Hypothetical Experimental Protocol: Staining of Intracellular Lipid Droplets

This protocol is a proposed starting point for researchers interested in evaluating this compound for lipid droplet staining and should be optimized for specific cell types and imaging systems.

1. Reagent Preparation:

  • Prepare a 1 mg/mL stock solution of high-purity this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Further dilute the stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to a final working concentration (e.g., 1-10 µg/mL). The optimal concentration should be determined empirically.

2. Cell Culture and Treatment:

  • Culture cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

  • If inducing lipid droplet formation, treat cells with oleic acid or other appropriate stimuli prior to staining.

3. Staining Procedure:

  • Wash the cells once with warm PBS.

  • Incubate the cells with the Solvent Red 179 working solution for 15-30 minutes at 37°C, protected from light.

  • Wash the cells two to three times with warm PBS to remove excess dye.

  • Add fresh culture medium or an appropriate imaging buffer to the cells.

4. Fluorescence Microscopy:

  • Image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence. Based on its color, excitation is likely in the green-to-orange range of the spectrum, with emission in the red to far-red range. These settings should be optimized.

  • Co-stain with a nuclear stain (e.g., DAPI) and/or other organelle markers to assess subcellular localization.

Application in Drug Discovery and High-Content Screening

The rigid, heterocyclic structure of this compound makes it an interesting scaffold for medicinal chemistry and drug discovery. Its derivatives could be synthesized to explore potential biological activities.

Furthermore, as a fluorescent lipid probe, Solvent Red 179 could be integrated into high-content screening (HCS) workflows to identify compounds that modulate lipid metabolism.[7][8]

Caption: High-content screening workflow for lipid metabolism modulators.

Synthesis and Quality Control

The synthesis of this compound typically involves the condensation of Naphthalene-1,8-diamine and Benzo[de]isochroman-1,3-dione.[9] The purity of the final product is influenced by the quality of the starting materials and the purification methods employed. For research applications, purification methods such as recrystallization or chromatography are necessary to achieve high purity and remove potentially interfering byproducts.

Synthesis_Pathway cluster_reaction Reaction Conditions cluster_purification Purification reactant1 Naphthalene-1,8-diamine condensation Condensation Reaction reactant1->condensation reactant2 Benzo[de]isochroman-1,3-dione reactant2->condensation crude_product Crude this compound condensation->crude_product purification_step Recrystallization/ Chromatography crude_product->purification_step final_product High-Purity this compound purification_step->final_product

Caption: Generalized synthesis pathway for this compound.

Safety and Handling

As with any chemical reagent, appropriate safety precautions should be taken when handling this compound. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended.

Conclusion

This compound presents a promising tool for researchers in cell biology and drug discovery. By carefully selecting high-purity grades from reputable suppliers and optimizing experimental protocols, scientists can leverage its fluorescent properties for cellular imaging and its chemical structure for the development of novel molecular entities. This guide serves as a foundational resource to facilitate the integration of this compound into the modern research laboratory.

References

C.I. Solvent Red 179: A Technical Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Solvent Red 179, identified by CAS numbers 89106-94-5 and 6829-22-7, is a yellowish-red solvent dye.[1][2] Chemically known as 14H-Benz[3][4]isoquino[2,1-a]perimidin-14-one, this substance belongs to the ketoamine series.[2] It finds application in the coloring of various plastics, resins, and fibers, including polystyrene, ABS, PMMA, PET, and polyamide.[2] This technical guide provides a consolidated overview of the available safety data, handling precautions, and physical and chemical properties of this compound, specifically tailored for researchers, scientists, and professionals in drug development. It is important to note that comprehensive toxicological and ecotoxicological data for this compound are largely unavailable in the public domain, necessitating a cautious approach to its handling and use.

Physicochemical and Toxicological Data

The available quantitative data for this compound is limited. The following tables summarize the existing information, highlighting the significant data gaps.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC22H12N2O[1]
Molecular Weight320.34 g/mol [1]
Melting Point251 °C[2]
Heat Resistance (in PS)Up to 300 °C[2]
Light Fastness (in PS)Grade 8 (Superior)[2]
Solubility at 20°C
Acetone1.6 g/L[2]
Butyl Acetate1.6 g/L[2]
Methylbenzene4.1 g/L[2]
Dichloromethane8.0 g/L[2]
Ethyl Alcohol0.9 g/L[2]

Table 2: Toxicological Data

EndpointSpeciesRouteValueReference
Acute Oral Toxicity (LD50)RatOral8260 mg/kg[5]
Acute Dermal Toxicity--No data available[4]
Acute Inhalation Toxicity--No data available[4]
Skin Corrosion/Irritation--No data available[4]
Serious Eye Damage/Irritation--Causes serious eye irritation (GHS classification from a minority of notifiers)[6]
Respiratory or Skin Sensitization--No data available[4]
Germ Cell Mutagenicity--No data available[4]
Carcinogenicity--No data available[4]
Reproductive Toxicity--No data available[4]

Table 3: Ecotoxicological Data

EndpointSpeciesDurationValueReference
Acute Fish Toxicity (LC50)Fish-1230 mg/L[5]
Toxicity to Daphnia--No data available
Toxicity to Algae--No data available

It is critical to acknowledge that the toxicological and ecotoxicological data presented are sparse and, in some cases, not consistently reported across all available safety data sheets. The majority of safety assessments indicate "no data available" for most endpoints. Therefore, the provided values should be interpreted with caution, and the substance should be handled as a potentially hazardous material until more comprehensive data becomes available.

Experimental Protocols

Detailed experimental protocols for the toxicological and ecotoxicological testing of this compound are not available in the public domain. The data presented in the tables above are derived from summary reports in Safety Data Sheets, which do not provide methodologies.

Signaling Pathways and Experimental Workflows

There is no information available in the reviewed literature regarding the signaling pathways affected by this compound.

The following diagram illustrates a general workflow for the safe handling of this compound, based on the consistent recommendations from various Safety Data Sheets.

Safe_Handling_Workflow cluster_prep Preparation cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling cluster_storage Storage cluster_spill Spill & Disposal a Conduct Risk Assessment b Consult Safety Data Sheet (SDS) a->b c Ensure adequate ventilation (e.g., fume hood) b->c d Wear safety goggles with side-shields c->d Proceed to PPE e Wear chemical-resistant gloves d->e f Wear protective clothing e->f g Use respiratory protection if dust is generated f->g h Avoid contact with skin and eyes g->h Proceed to Handling i Avoid formation of dust and aerosols h->i o Contain spill and prevent entry into drains h->o In case of spill j Use non-sparking tools i->j k Prevent electrostatic discharge j->k l Store in a tightly closed container k->l After use m Keep in a dry, cool, and well-ventilated place l->m n Store away from incompatible materials m->n p Collect with spark-proof tools o->p q Dispose of in accordance with local regulations p->q

Caption: A workflow diagram for the safe handling of this compound.

Handling and Storage Precautions

Engineering Controls: Handle this compound in a well-ventilated place.[4] The use of local exhaust ventilation, such as a chemical fume hood, is recommended to control airborne levels.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[7]

  • Skin Protection: Wear impervious clothing and chemical-resistant gloves.[7] Gloves should be inspected prior to use.

  • Respiratory Protection: If dust or aerosols are generated and exposure limits may be exceeded, use a suitable respirator.[7]

Handling:

  • Avoid contact with skin and eyes.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[4]

Storage:

  • Store in a cool, dry, and well-ventilated area.[7]

  • Keep containers tightly closed when not in use.[7]

  • Store away from incompatible materials.[7]

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation develops.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.

Spill and Disposal Procedures

Spill Response:

  • Evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Avoid dust formation.

  • Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

  • Contain and collect spillage with non-combustible absorbent material or by sweeping up with spark-proof tools.[4] Place in a suitable, closed container for disposal.

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

References

The Ascendance of Perylene Dyes: A Technical Guide to their History, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Perylene (B46583) Dyes, including Solvent Red 179, for Researchers, Scientists, and Drug Development Professionals.

From their origins as robust industrial colorants to their current role at the forefront of biomedical research and materials science, perylene dyes have undergone a remarkable evolution. Their exceptional photostability, high fluorescence quantum yields, and tunable electronic properties have made them a subject of intense scientific inquiry. This technical guide provides a comprehensive overview of the historical development, synthesis, and characterization of perylene dyes, with a special focus on Solvent Red 179. It further delves into their burgeoning applications in drug development, particularly in photodynamic therapy and cellular imaging, offering detailed experimental protocols and visual workflows to empower researchers in this dynamic field.

A Rich History: From Industrial Pigments to Advanced Functional Materials

The journey of perylene dyes began in the early 20th century. The parent polycyclic aromatic hydrocarbon, perylene, was first synthesized in 1910. Shortly after, in 1912, the first perylene-based vat dyes were discovered.[1][2] These early dyes were valued for their exceptional lightfastness and chemical stability, leading to their widespread use in the automotive and textile industries.[1] Perylene diimide (PDI) derivatives, first synthesized in 1913, became particularly important as industrial pigments due to their excellent stability.[3][4]

A significant turning point in the history of perylene dyes was the development of synthetic methods to improve their solubility. The work of Heinz Langhals in the latter half of the 20th century was pivotal in this regard, enabling detailed investigations into their photophysical properties.[3] This opened the door for their application beyond traditional dyeing, into the realm of functional materials. Today, perylene dyes are actively researched for their use in organic electronics, photovoltaics, and, increasingly, in biomedical applications such as bioimaging and photodynamic therapy.[4][5]

Solvent Red 179, a member of the perylene family, is a yellowish-red solvent dye known for its high heat and light resistance.[6] It is primarily used in the plastics industry to color a wide range of polymers, including polystyrene, PET, and ABS, as well as in the coloration of synthetic fibers.[6]

Quantitative Data: A Comparative Look at Perylene Dye Properties

The photophysical properties of perylene dyes can be finely tuned by modifying their chemical structure, particularly at the imide and bay positions of the perylene core. This allows for the creation of a diverse palette of dyes with tailored absorption and emission characteristics. The following tables summarize key quantitative data for a selection of perylene derivatives.

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
Perylene 198-55-0C₂₀H₁₂252.31277-279Orange solid
Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) 128-69-8C₂₄H₈O₆392.32>300Red to violet powder
Solvent Red 179 6829-22-7C₂₂H₁₂N₂O320.35253Red powder

Table 1: Physical Properties of Perylene and Key Derivatives.

Compound Solvent Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Fluorescence Quantum Yield (Φ_F)
Perylene Cyclohexane435.84400.94[5]
Perylene Diimide (PDI) Toluene490-0.97
Aggregated B2 PDI Water:Methanol (B129727)--0.04[7]
Aggregated B13 PDI Water:Methanol--0.20[7]

Table 2: Photophysical Properties of Selected Perylene Dyes.

Experimental Protocols: Synthesis and Characterization

The synthesis and characterization of perylene dyes involve a range of chemical and analytical techniques. The following sections provide detailed methodologies for key experiments.

Synthesis of Perylene Diimides (PDIs) via the Langhals Method

The Langhals method is a traditional and widely used procedure for the synthesis of N,N'-disubstituted perylene diimides.[8][9]

Materials:

  • Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA)

  • Primary amine (e.g., 2,6-diisopropylaniline)

  • Zinc acetate (B1210297)

  • Quinoline (B57606) or Imidazole (as solvent)

  • Methanol

  • Water

Procedure:

  • A mixture of PTCDA (1 equivalent), the desired primary amine (2.5-10 equivalents), and zinc acetate (catalytic amount) is prepared in quinoline or molten imidazole.

  • The reaction mixture is heated to a high temperature (typically 140-220 °C) under an inert atmosphere (e.g., argon) for several hours (e.g., 24 hours).[8][9]

  • After cooling to room temperature, the reaction mixture is poured into a mixture of methanol and water.

  • The resulting precipitate is collected by filtration, washed thoroughly with methanol and water, and then dried under vacuum to yield the crude PDI.

  • Further purification can be achieved by column chromatography on silica (B1680970) gel.

Synthesis of Solvent Red 179

A patented production process for Solvent Red 179 involves the following steps.[10]

Materials:

  • Starting materials (proprietary to the patent, but typically involving the condensation of a perylene derivative with an appropriate amine)

  • Glacial acetic acid (as solvent)

  • Hot water

Procedure:

  • Synthesis: The starting materials are reacted in glacial acetic acid at a temperature of 110-116 °C.[10]

  • Filtration and Washing: After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration. The filter cake is washed with hot water (80-90 °C) until neutral.[10]

  • Drying: The washed product is dried to obtain Solvent Red 179.[10]

  • Solvent Recovery: The filtrate, containing glacial acetic acid, can be distilled and recycled for subsequent batches.[10]

Characterization of Perylene Dyes

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the perylene dye in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure of the synthesized compound.[11][12]

2. Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the perylene dye in a suitable solvent (e.g., dichloromethane, methanol).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Data Analysis: Determine the molecular weight of the compound from the mass-to-charge ratio (m/z) of the molecular ion peak.[13]

3. UV-Visible Absorption Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the perylene dye in a spectroscopic grade solvent (e.g., toluene, chloroform) in a quartz cuvette. The concentration should be adjusted to have an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).

  • Instrumentation: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.

  • Data Analysis: Identify the λ_max values, which correspond to the electronic transitions within the molecule.

4. Fluorescence Spectroscopy and Quantum Yield Determination:

  • Sample Preparation: Prepare a series of dilute solutions of the perylene dye and a reference standard with a known quantum yield (e.g., quinine (B1679958) sulfate, rhodamine 6G) in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[14][15]

  • Instrumentation: Use a spectrofluorometer to record the fluorescence emission spectra of the sample and the standard at the same excitation wavelength.

  • Data Analysis: The fluorescence quantum yield (Φ_F) is calculated using the following comparative method equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[10][14]

Visualizing the Core Concepts: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes and relationships in the study of perylene dyes.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start Starting Materials (e.g., PTCDA, Amine) reaction Chemical Reaction (e.g., Langhals Method) start->reaction workup Work-up & Purification (Filtration, Chromatography) reaction->workup product Purified Perylene Dye workup->product nmr NMR Spectroscopy (Structure Verification) product->nmr ms Mass Spectrometry (Molecular Weight) product->ms uv_vis UV-Vis Spectroscopy (Absorption Properties) product->uv_vis fluorescence Fluorescence Spectroscopy (Emission & Quantum Yield) product->fluorescence bioimaging Bioimaging uv_vis->bioimaging pdt Photodynamic Therapy uv_vis->pdt electronics Organic Electronics uv_vis->electronics fluorescence->bioimaging fluorescence->pdt fluorescence->electronics Structure_Property_Relationship cluster_modifications Chemical Modifications cluster_properties Resulting Properties PDI_Core Perylene Diimide Core Imide Position Bay Position Imide_Sub Imide Substitution (e.g., Alkyl, Aryl groups) PDI_Core:imide->Imide_Sub Bay_Sub Bay Substitution (e.g., Halogens, Phenoxy groups) PDI_Core:bay->Bay_Sub Solubility Solubility Imide_Sub->Solubility Aggregation Molecular Aggregation Imide_Sub->Aggregation Absorption Absorption Spectrum (Red/Blue Shift) Bay_Sub->Absorption Emission Fluorescence (Quantum Yield) Bay_Sub->Emission PDT_Signaling_Pathway cluster_cellular_env Cellular Environment cluster_ros_generation ROS Generation cluster_cellular_damage Cellular Damage cluster_apoptosis Apoptosis PDI Perylene Diimide (Photosensitizer) Light Light Activation (Specific Wavelength) ROS Reactive Oxygen Species (¹O₂, O₂⁻, •OH) PDI->ROS Light->ROS Oxygen Molecular Oxygen (³O₂) Oxygen->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria ER ER Stress ROS->ER Lysosomes Lysosomal Damage ROS->Lysosomes CytochromeC Cytochrome c Release Mitochondria->CytochromeC CellDeath Apoptotic Cell Death ER->CellDeath Lysosomes->CellDeath Caspase Caspase Activation Caspase->CellDeath CytochromeC->Caspase PDI_uptake Cellular Uptake (Endocytosis) PDI_uptake->PDI

References

Methodological & Application

C.I. Solvent Red 179: Application Notes on Solubility in Common Organic Solvents for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the solubility of C.I. Solvent Red 179 in common organic solvents, offering valuable data for its application in experimental research, particularly in the fields of materials science and drug development. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations to aid in experimental design.

Introduction to this compound

This compound is a yellowish-red solvent dye belonging to the ketoamine chemical family.[1][2] It is known for its high heat resistance, good light fastness, and strong coloring power.[3][4] These properties make it a suitable candidate for a variety of applications, including the coloration of plastics, resins, and fibers.[2][3] In the context of research and drug development, its fluorescent properties and solubility in organic solvents are of particular interest for its potential use as a tracer or marker in various formulations.[5][6]

Chemical and Physical Properties:

  • C.I. Name: Solvent Red 179[7]

  • C.I. Number: 564150[8]

  • CAS Number: 89106-94-5, 6829-22-7[8]

  • Molecular Formula: C₂₂H₁₂N₂O[7]

  • Molecular Weight: 320.34 g/mol [7]

  • Appearance: Yellowish-red powder[9]

  • Melting Point: 251-256 °C[2][10]

Quantitative Solubility Data

The solubility of this compound in a range of common organic solvents at 20-23°C is summarized in the table below. This data is crucial for preparing stock solutions and for its incorporation into various experimental systems.

SolventChemical ClassSolubility (g/L)Reference(s)
AcetoneKetone1.6[11][12]
Benzyl AlcoholAromatic Alcohol20[13]
Butyl AcetateEster1.5 - 1.6[11][12]
DichloromethaneHalogenated Hydrocarbon8.0[11][12]
Dimethyl Sulfoxide (DMSO)SulfoxideSoluble[14]
Ethyl Alcohol (Ethanol)Alcohol0.9 - 8.0[11][12]
Methylbenzene (Toluene)Aromatic Hydrocarbon4.1[12]
WaterProtic SolventInsoluble[13]

Applications in Research and Drug Development

The solubility characteristics of this compound in organic solvents are pivotal for its application in various research areas, including drug delivery.

3.1. Fluorescent Marker in Drug Delivery Systems:

Solvent dyes, including those with fluorescent properties like this compound, can be utilized as markers in drug delivery systems.[5][15] Their incorporation into nanoparticles, liposomes, or other drug carriers allows for the visualization and tracking of these systems in vitro and in vivo.[15] The ability to dissolve the dye in a suitable organic solvent is the first step in its encapsulation within these delivery vehicles. By monitoring the fluorescence of the dye, researchers can study the biodistribution of the drug carrier, its accumulation at a target site, and the kinetics of drug release.[15]

3.2. Bioimaging and Cellular Staining:

The fluorescent nature of perinone dyes, the class to which Solvent Red 179 belongs, makes them potential candidates for bioimaging applications. Their solubility in solvents compatible with biological systems is a prerequisite for their use in staining cells and tissues for microscopic examination.[16][17]

Experimental Protocols for Solubility Determination

Two common methods for determining the solubility of a dye in an organic solvent are the gravimetric method and the spectrophotometric method.

4.1. Protocol 1: Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.

Workflow for Gravimetric Solubility Determination

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess dye to a known volume of solvent in a vial. B Seal vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. A->B C Allow undissolved solid to settle. B->C D Filter the supernatant through a 0.45 µm syringe filter into a pre-weighed flask. C->D E Evaporate the solvent from the flask. D->E F Dry the flask with the residue to a constant weight. E->F G Calculate solubility (g/L) from the mass of the residue and the volume of the filtered solution. F->G

Caption: Gravimetric method for solubility determination.

4.2. Protocol 2: Spectrophotometric Method

This method relies on the relationship between the absorbance of a solution and the concentration of the dissolved dye, as defined by the Beer-Lambert Law.

Logical Flow for Spectrophotometric Solubility Determination

G cluster_cal Calibration cluster_sat Saturated Solution Preparation cluster_meas Measurement & Calculation A Prepare a series of standard solutions of the dye in the solvent of known concentrations. B Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). A->B C Plot a calibration curve of absorbance vs. concentration and determine the linear regression equation. B->C D Prepare a saturated solution of the dye as in the gravimetric method. E Filter the saturated solution. D->E F Dilute a known volume of the filtered saturated solution with the solvent. E->F G Measure the absorbance of the diluted solution. F->G H Calculate the concentration of the saturated solution using the calibration curve and the dilution factor. G->H

Caption: Spectrophotometric method for solubility determination.

Conclusion

The information provided in these application notes serves as a valuable resource for researchers and professionals working with this compound. The quantitative solubility data, coupled with detailed experimental protocols, will facilitate the effective use of this dye in various experimental setups. Understanding its solubility is a critical first step for its potential application as a fluorescent marker in innovative drug delivery systems and advanced bioimaging techniques. Researchers are encouraged to perform their own solubility tests for solvents not listed, especially when high precision is required for their experiments.

References

Evaluating Solvent Red 179 for Potential Application in Fluorescent Microscopy of Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a summary of the known properties of Solvent Red 179 relevant to materials science applications. Crucially, as of the time of this writing, the specific excitation and emission spectra of Solvent Red 179, which are fundamental for fluorescence microscopy, are not well-documented in publicly accessible sources. Therefore, this application note also presents a generalized protocol for researchers to evaluate the potential of Solvent Red 179 as a fluorescent stain for their specific material of interest.

Physicochemical Properties of Solvent Red 179

A summary of the key quantitative data for Solvent Red 179 is presented in the table below. This information is essential for preparing staining solutions and for understanding the dye's compatibility with different materials and processing conditions.

PropertyValue
Appearance Yellowish-red powder
Molecular Formula C₂₂H₁₂N₂O
Molecular Weight 320.34 g/mol
Melting Point 251 °C
Solubility (g/L at 20°C) Acetone: 1.6, Butyl Acetate: 1.5-1.6, Dichloromethane: 1.0-8.0, Ethyl Alcohol: 0.9-8.0, Methylbenzene: 4.1
Heat Resistance (°C) in PS: 300, in ABS: 300, in PC: 340, in PET: 320
Light Fastness (in PS) Grade 7-8 (on a scale of 1 to 8, where 8 is superior)

Proposed Experimental Protocol for Evaluation in Fluorescent Microscopy

The following is a generalized protocol for researchers to determine the suitability of Solvent Red 179 for fluorescent imaging of materials. This protocol is based on the known properties of the dye and general practices for staining polymers for microscopy.

1. Determination of Spectral Properties (Critical First Step)

  • Objective: To determine the optimal excitation and emission wavelengths of Solvent Red 179 in a relevant solvent.

  • Materials:

    • Solvent Red 179 powder

    • A suitable solvent in which the material of interest is compatible and the dye is soluble (e.g., acetone, dichloromethane).

    • Spectrofluorometer

    • Quartz cuvettes

  • Procedure:

    • Prepare a dilute stock solution of Solvent Red 179 in the chosen solvent (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to find a concentration that gives a good signal without being overly concentrated (to avoid inner filter effects).

    • Place the dilute solution in a quartz cuvette.

    • Using the spectrofluorometer, perform an excitation scan to find the wavelength of maximum excitation.

    • Set the excitation wavelength to the determined maximum and perform an emission scan to find the wavelength of maximum emission.

    • Record the excitation and emission maxima. These wavelengths will be crucial for selecting the correct filters and light sources for microscopy.

2. Preparation of Staining Solution

  • Objective: To prepare a working solution of Solvent Red 179 for staining material samples.

  • Procedure:

    • Based on the solubility data, prepare a stock solution of Solvent Red 179 in a suitable solvent (e.g., 1 mg/mL in acetone).

    • For a working staining solution, dilute the stock solution to a final concentration in the range of 1-10 µg/mL. The optimal concentration will need to be determined empirically.

3. Staining Protocol for Polymer Samples

  • Objective: To stain a polymer sample with Solvent Red 179.

  • Procedure:

    • Prepare the material sample for staining. This may involve sectioning, polishing, or cleaning the surface to be imaged.

    • Immerse the sample in the Solvent Red 179 working solution for a defined period. A starting point could be 10-30 minutes at room temperature. Incubation time may need to be optimized.

    • After incubation, remove the sample from the staining solution.

    • Rinse the sample briefly in the pure solvent to remove excess, unbound dye from the surface.

    • Allow the sample to air dry completely before imaging.

4. Fluorescent Microscopy Imaging

  • Objective: To visualize the stained material using a fluorescence microscope.

  • Procedure:

    • Mount the stained and dried sample on a microscope slide.

    • Using a fluorescence microscope equipped with appropriate filter sets based on the spectral data obtained in Step 1, illuminate the sample with the determined excitation wavelength.

    • Collect the emitted fluorescence using a filter that captures the determined emission wavelength range.

    • Acquire images and assess the staining pattern, signal intensity, and photostability.

Workflow for Evaluating a Novel Dye for Fluorescent Microscopy

The logical process for assessing the suitability of a compound like Solvent Red 179 for fluorescent microscopy is depicted in the following diagram.

cluster_prep 1. Preparation & Characterization cluster_stain 2. Staining Protocol Development cluster_image 3. Imaging & Analysis A Obtain Dye (Solvent Red 179) B Select Appropriate Solvent A->B C Prepare Dilute Solution B->C D Spectrofluorometry C->D E Determine Excitation/Emission Spectra D->E F Prepare Staining Solution E->F J Select Microscope Filters E->J H Stain Sample F->H G Prepare Material Sample G->H I Rinse & Dry H->I K Image with Fluorescence Microscope I->K J->K L Analyze Signal, Specificity & Photostability K->L

Caption: Workflow for evaluating a new dye for microscopy.

While Solvent Red 179 is a well-characterized colorant for industrial applications, its use in fluorescent microscopy of materials remains largely unexplored in the available literature. The lack of published excitation and emission data is a significant barrier to its direct application as a fluorescent probe. However, its solubility in common organic solvents and high affinity for polymers suggest it may have potential. The protocols and workflow outlined in this document provide a systematic approach for researchers to characterize the fluorescent properties of Solvent Red 179 and to develop a staining protocol tailored to their specific material and imaging needs. This foundational work is necessary to validate its utility as a novel fluorescent tool in materials science.

References

Application Notes and Protocols for C.I. Solvent Red 179 in Engineering Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of C.I. Solvent Red 179, a high-performance yellowish-red solvent dye, for coloring various engineering plastics. These guidelines are intended for research and development purposes.

Overview of this compound

This compound is a perinone-type solvent dye known for its excellent heat stability, lightfastness, and good migration resistance.[1][2] It is highly soluble in a range of organic solvents and compatible with numerous engineering plastics, making it a versatile colorant for demanding applications.[3][4] Its high tinting strength allows for vibrant and transparent coloration.[1][2]

Chemical Identity:

  • C.I. Name: Solvent Red 179[5]

  • C.I. Number: 564150[1][6]

  • CAS Numbers: 6829-22-7, 89106-94-5[7]

  • Chemical Family: Perinone[5][8]

  • Molecular Formula: C22H12N2O[9][10]

Suitability for Engineering Plastics

Solvent Red 179 is recommended for coloring a wide array of engineering plastics due to its robust performance characteristics. Its suitability for various polymers is summarized below.

Engineering PlasticSuitabilityKey Considerations
Polycarbonate (PC) Highly RecommendedExcellent heat stability and transparency.[9][11]
Polybutylene Terephthalate (PBT) RecommendedGood performance, though testing for specific grades is advised.[12]
Polyethylene Terephthalate (PET) Highly RecommendedSuitable for both molding and fiber spinning applications.[7][11]
Acrylonitrile Butadiene Styrene (ABS) Suitable with RestrictionGood compatibility, though migration resistance should be verified.[9][12]
Polymethyl Methacrylate (PMMA) RecommendedProvides excellent clarity and color.[7][9]
Polystyrene (PS) Highly RecommendedExhibits superior lightfastness (Grade 8).[1][7]
Polyamide (PA6, PA66) RecommendedSuitable for coloring, including fiber applications.[4][7]

Quantitative Performance Data

The following table summarizes the key quantitative performance data for this compound.

PropertyValueTest Method Reference
Appearance Yellowish-red powderVisual
Melting Point 249-256 °CDSC/TGA
Heat Resistance (in PS) 300 °CInternal Testing
Heat Stability (in PET) 370 °C for 5 minutesInternal Testing
Lightfastness (in PS, Masstone) 8 (on a scale of 1-8)ISO 105-B02
Lightfastness (in PET, Tint) 6 (on a scale of 1-8)ISO 105-B02
Density ~0.27 g/cm³Internal Testing

Recommended Dosage:

ApplicationDosage (%)
Transparent Coloration 0.05
Opaque/Non-Transparent Coloration 0.08 - 0.3

Experimental Protocols

The following protocols outline the procedures for evaluating the performance of this compound in engineering plastics.

Sample Preparation: Compounding and Molding

Objective: To prepare colored plastic specimens for performance testing.

Materials and Equipment:

  • Engineering plastic resin (e.g., PC, PET, PBT, ABS)

  • This compound

  • Twin-screw extruder

  • Injection molding machine

  • Drying oven

  • Precision scale

Procedure:

  • Drying: Dry the polymer resin according to the manufacturer's specifications to prevent hydrolytic degradation during processing.

  • Pre-blending: Accurately weigh the required amount of this compound and polymer resin based on the desired concentration (refer to the recommended dosage table). Pre-mix the dye and resin in a sealed container by tumbling for 10-15 minutes to ensure a homogenous mixture.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder to the appropriate processing temperature for the specific engineering plastic.

    • Feed the pre-blended mixture into the extruder.

    • Extrude the molten, colored polymer into strands.

    • Cool the strands in a water bath and pelletize them.

  • Injection Molding:

    • Dry the colored pellets as required.

    • Set the injection molding machine parameters (temperature, pressure, and cycle time) according to the polymer's processing guidelines.

    • Mold the pellets into standard test specimens (e.g., plaques, tensile bars) as required for subsequent testing.

Color Strength and Spectrophotometric Analysis

Objective: To quantitatively measure the color strength and characteristics of the colored plastic.

Materials and Equipment:

  • Spectrophotometer (with appropriate geometry, e.g., d/8°)

  • Color analysis software

  • Molded plastic plaques

Procedure:

  • Calibration: Calibrate the spectrophotometer using the supplied white and black calibration tiles.

  • Measurement:

    • Place a molded plaque of the colored plastic at the measurement port of the spectrophotometer.

    • Take measurements at a minimum of three different locations on the plaque to ensure an average reading.

    • Record the CIELAB color coordinates (L, a, b*).

  • Color Strength Calculation: Compare the colorimetric data of the sample to a pre-established standard to determine the relative color strength.

Heat Stability Assessment

Objective: To evaluate the thermal stability of the colorant in the plastic matrix at elevated temperatures.

Materials and Equipment:

  • Injection molding machine

  • Forced-air oven

  • Spectrophotometer

  • Molded plastic plaques

Procedure:

  • Initial Color Measurement: Measure the initial color of a molded plaque as described in section 4.2.

  • Heat Exposure:

    • Place additional molded plaques in a forced-air oven at a specified high temperature (e.g., 280°C, 300°C, or higher depending on the polymer and application) for a defined period (e.g., 10, 20, 30 minutes).

  • Post-Exposure Color Measurement:

    • After the specified time, remove the plaques from the oven and allow them to cool to room temperature.

    • Measure the color of the heat-exposed plaques using the spectrophotometer.

  • Evaluation: Calculate the color difference (ΔEab) between the initial and heat-exposed samples. A lower ΔEab value indicates higher heat stability.

Lightfastness Testing

Objective: To assess the resistance of the colored plastic to fading upon exposure to light.

Materials and Equipment:

  • Xenon-arc accelerated weathering chamber

  • Spectrophotometer

  • Blue Wool standards (for reference)

  • Molded plastic plaques

Procedure:

  • Initial Color Measurement: Measure the initial color of the molded plaques.

  • Exposure:

    • Mount the plaques in the xenon-arc chamber.

    • Expose the samples to simulated sunlight according to a standard test method (e.g., ISO 4892-2 or ASTM G155). The exposure cycle, irradiance level, temperature, and humidity should be controlled.

    • Simultaneously expose a set of Blue Wool standards.

  • Periodic Evaluation: At specified intervals, remove the samples and a corresponding Blue Wool standard from the chamber.

  • Color Change Assessment:

    • Measure the color of the exposed samples and compare it to an unexposed control sample.

    • Visually assess the fading of the sample against the fading of the Blue Wool standards. The lightfastness rating (1-8) corresponds to the Blue Wool standard that shows a similar degree of fading.

Migration Resistance Test

Objective: To qualitatively evaluate the tendency of the colorant to migrate from the plastic to a contact material.

Materials and Equipment:

  • Molded colored plastic plaques

  • White, uncolored plastic plaques (of the same or a different polymer, e.g., PVC)

  • Oven

  • Weight (to apply pressure)

  • Glass plates

Procedure:

  • Assembly: Place a colored plastic plaque in direct contact with a white, uncolored plaque. Sandwich this assembly between two glass plates.

  • Pressure and Heat: Place a weight on top of the glass plates to ensure firm contact between the plastic plaques. Place the entire assembly in an oven at a specified temperature (e.g., 80°C) for a set duration (e.g., 24 hours).

  • Evaluation:

    • After the test period, remove the assembly from the oven and allow it to cool.

    • Separate the plaques and visually inspect the white plaque for any signs of color transfer from the colored plaque.

    • The degree of staining on the white plaque indicates the migration resistance.

Visualizations

experimental_workflow cluster_prep 1. Material Preparation cluster_processing 2. Compounding & Molding cluster_testing 3. Performance Evaluation cluster_analysis 4. Data Analysis resin Engineering Plastic Resin drying Drying resin->drying dye This compound blending Pre-blending dye->blending drying->blending extrusion Twin-Screw Extrusion blending->extrusion molding Injection Molding extrusion->molding specimens Test Specimens molding->specimens color Color Strength Analysis specimens->color heat Heat Stability Test specimens->heat light Lightfastness Test specimens->light migration Migration Resistance Test specimens->migration data Quantitative & Qualitative Data color->data heat->data light->data migration->data

Caption: Experimental workflow for evaluating this compound.

property_selection cluster_properties This compound Properties cluster_applications Engineering Plastic Applications heat_res High Heat Stability pc Polycarbonate (PC) heat_res->pc High processing temps pet PET / PBT heat_res->pet High processing temps light_res Excellent Lightfastness light_res->pc Automotive lenses abs ABS light_res->abs Outdoor applications mig_res Good Migration Resistance mig_res->abs Consumer goods pa Polyamide (PA) mig_res->pa Fiber applications solubility Good Solubility solubility->pc High clarity solubility->pet Uniform coloration

Caption: Property-based selection of this compound for plastics.

References

Application Notes and Protocols for Quantifying Solvent Red 179 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Solvent Red 179 in a solution using two common analytical techniques: UV-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Introduction

Solvent Red 179 is a yellowish-red solvent dye belonging to the ketoamine class.[1] It is widely used for coloring plastics, resins, and fibers due to its high heat resistance and light fastness.[2] Accurate quantification of its concentration in solutions is crucial for various industrial applications, quality control, and research purposes.

Physicochemical Properties of Solvent Red 179

A summary of the key physicochemical properties of Solvent Red 179 is presented in Table 1.

Table 1: Physicochemical Properties of Solvent Red 179

PropertyValueReference
Chemical Name 14H-Benz[3][4]isoquino[2,1-a]perimidin-14-one
CAS Number 89106-94-5, 6829-22-7[3][5]
Molecular Formula C₂₂H₁₂N₂O[1]
Molecular Weight 320.34 g/mol [1]
Appearance Yellowish-red powder[6]
Melting Point 251-258 °C[7][8]

Solubility Data

The solubility of Solvent Red 179 in various organic solvents at 20°C is summarized in Table 2. This information is critical for the preparation of standard and sample solutions for analysis. The dye is insoluble in water.

Table 2: Solubility of Solvent Red 179 in Organic Solvents at 20°C

SolventSolubility (g/L)Reference
Dichloromethane8.0[7]
Methylbenzene4.1[7]
Acetone1.6[7]
Butyl Acetate1.6[7]
Ethyl Alcohol0.9[7]

Quantification by UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a rapid and cost-effective method for determining the concentration of colored compounds in a solution. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.

Experimental Protocol

4.1.1. Materials and Equipment

  • Solvent Red 179 standard (≥98% purity)

  • Spectrophotometric grade solvent (e.g., Dichloromethane or Acetone)

  • UV-Vis spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Pipettes

4.1.2. Determination of Wavelength of Maximum Absorbance (λmax)

The wavelength at which Solvent Red 179 exhibits the highest absorbance (λmax) must be determined for maximum sensitivity.

  • Prepare a dilute solution of Solvent Red 179 in the chosen solvent (e.g., 5 mg/L in dichloromethane).

  • Fill a cuvette with the solvent to be used as a blank.

  • Fill a second cuvette with the Solvent Red 179 solution.

  • Scan the absorbance of the solution over a wavelength range of 400 nm to 700 nm.

  • The wavelength corresponding to the peak absorbance is the λmax. For Solvent Red 179, the λmax is expected to be in the visible region, characteristic of its red color.

4.1.3. Preparation of Standard Solutions

  • Accurately weigh a precise amount of Solvent Red 179 standard (e.g., 10 mg).

  • Dissolve the standard in the chosen solvent in a 100 mL volumetric flask to prepare a stock solution (e.g., 100 mg/L).

  • Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations (e.g., 1, 2, 5, 10, and 15 mg/L).

4.1.4. Calibration Curve Construction

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument using the solvent blank.

  • Measure the absorbance of each standard solution.

  • Plot a graph of absorbance versus concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

4.1.5. Sample Analysis

  • Prepare the sample solution by dissolving the unknown sample in the same solvent used for the standards. Ensure the concentration falls within the range of the calibration curve. Dilute if necessary.

  • Measure the absorbance of the sample solution at the λmax.

  • Calculate the concentration of Solvent Red 179 in the sample using the equation from the calibration curve.

Workflow Diagram

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_lambda Determine λmax measure_standards Measure Absorbance of Standards prep_lambda->measure_standards prep_standards Prepare Standard Solutions prep_standards->measure_standards prep_sample Prepare Sample Solution measure_sample Measure Absorbance of Sample prep_sample->measure_sample plot_calibration Plot Calibration Curve measure_standards->plot_calibration calculate_conc Calculate Sample Concentration measure_sample->calculate_conc plot_calibration->calculate_conc

UV-Vis Spectrophotometry Workflow

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a more selective and sensitive technique for the quantification of Solvent Red 179, especially in complex matrices. A reverse-phase HPLC method is recommended.

Experimental Protocol

5.1.1. Materials and Equipment

  • Solvent Red 179 standard (≥98% purity)

  • HPLC grade solvents (e.g., methanol, water)

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Syringe filters (0.45 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

5.1.2. Chromatographic Conditions

The following are recommended starting conditions and may require optimization:

  • Mobile Phase: Isocratic elution with Methanol:Water (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: Wavelength of maximum absorbance (λmax) determined by UV-Vis spectrophotometry or from the DAD spectrum.

5.1.3. Preparation of Standard and Sample Solutions

  • Prepare a stock solution of Solvent Red 179 (e.g., 100 mg/L) in the mobile phase.

  • Prepare a series of standard solutions by diluting the stock solution with the mobile phase to concentrations within the expected range of the sample.

  • Dissolve the unknown sample in the mobile phase.

  • Filter all standard and sample solutions through a 0.45 µm syringe filter before injection to prevent column clogging.

5.1.4. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in increasing order of concentration.

  • Inject the sample solution(s).

  • Identify the peak corresponding to Solvent Red 179 based on its retention time.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Calculate the concentration of Solvent Red 179 in the sample using the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase equilibrate Equilibrate System prep_mobile_phase->equilibrate prep_standards Prepare & Filter Standards inject_standards Inject Standards prep_standards->inject_standards prep_sample Prepare & Filter Sample inject_sample Inject Sample prep_sample->inject_sample equilibrate->inject_standards plot_calibration Plot Calibration Curve (Peak Area vs. Conc.) inject_standards->plot_calibration calculate_conc Calculate Sample Concentration inject_sample->calculate_conc plot_calibration->calculate_conc

HPLC Quantification Workflow

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation. An example is provided below.

Table 3: Example Data Table for UV-Vis Spectrophotometry

Standard Concentration (mg/L)Absorbance at λmax
1.00.152
2.00.305
5.00.758
10.01.512
15.02.268
Sample 0.987
Calculated Concentration (mg/L) 6.53

Table 4: Example Data Table for HPLC Analysis

Standard Concentration (mg/L)Peak Area
1.015234
2.030456
5.076123
10.0152245
15.0228367
Sample 98765
Calculated Concentration (mg/L) 6.49

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for the quantification of Solvent Red 179 in solutions. The choice between UV-Vis spectrophotometry and HPLC will depend on the specific requirements of the analysis, such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation. For simple, routine analysis, UV-Vis spectrophotometry is a suitable choice. For more complex samples or when higher selectivity and sensitivity are needed, HPLC is the preferred method.

References

Application Notes and Protocols for Creating Masterbatches with C.I. Solvent Red 179 for Plastic Coloring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the creation of masterbatches using C.I. Solvent Red 179 for coloring various plastics. The information is intended to guide researchers and scientists in developing consistent and high-quality colored plastic materials for a range of applications.

Introduction to this compound

This compound is a yellowish-red solvent dye belonging to the amino ketone chemical class.[1] It is widely used in the plastics industry due to its excellent heat resistance, light fastness, and good migration resistance.[2][3] This dye is soluble in various organic solvents and is compatible with a wide range of polymers, making it an ideal choice for creating vibrant and stable red coloration in plastics.[4]

Key Properties of this compound:

  • Appearance: Yellowish-red powder[5]

  • Heat Resistance: Can withstand temperatures up to 300-350°C, depending on the polymer.[4]

  • Light Fastness: Exhibits a high light fastness rating, often reaching grade 8 on a scale of 1 to 8.[5]

  • Recommended Polymers: Polystyrene (PS), Polycarbonate (PC), Polyethylene Terephthalate (PET), Polymethyl Methacrylate (PMMA), Acrylonitrile Butadiene Styrene (ABS), Polyamide (PA), and others.[2][6]

Masterbatch Formulation

A masterbatch is a concentrated mixture of pigments or additives encapsulated during a heat process into a carrier resin which is then cooled and cut into a granular shape.[7] The formulation of a masterbatch with this compound can be tailored to the specific requirements of the final application. Below are typical formulation ranges for a PET-based masterbatch.

Table 1: Example Formulation for this compound Masterbatch

ComponentFunctionPercentage by Mass (%)
Carrier Resin (e.g., PET copolymer)Polymer matrix for the dye30 - 60
This compoundColorant20 - 60
Dispersant (e.g., low molecular weight wax)Aids in uniform dye distribution3 - 5
Nucleating AgentCan modify polymer crystallinity2 - 8
AntioxidantPrevents thermal degradation0.1 - 1

Note: The optimal formulation will depend on the specific grade of the carrier resin, the desired color intensity, and the processing conditions.

Experimental Protocol: Masterbatch Production via Twin-Screw Extrusion

The most common method for producing high-quality color masterbatches is through twin-screw extrusion, which ensures excellent mixing and dispersion of the colorant.[8][9]

Materials and Equipment
  • This compound dye powder

  • Carrier resin pellets (e.g., PET)

  • Dispersant, antioxidant, and other additives

  • High-speed mixer

  • Loss-in-weight or volumetric feeder

  • Co-rotating twin-screw extruder with multiple temperature zones[8]

  • Water bath for cooling the extruded strands

  • Pelletizer

  • Drying oven

Step-by-Step Procedure
  • Pre-Drying of Materials: Ensure the carrier resin and any other hygroscopic components are thoroughly dried to the manufacturer's specifications to prevent processing issues.

  • Pre-Mixing:

    • Accurately weigh all the components according to the desired formulation.

    • Combine the carrier resin, this compound powder, and other additives in a high-speed mixer.

    • Mix at a high speed (e.g., 500-1500 rpm) for 10-20 minutes at an elevated temperature (e.g., 140-180°C for PET formulations) to ensure a homogenous pre-blend.[10]

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder. For a PET carrier, the melt temperature should be controlled between 280°C and 290°C.[10]

    • Set the screw speed, typically between 100 and 300 rpm.[10]

    • Feed the pre-mixed material into the extruder hopper using a calibrated feeder.

    • The molten polymer and dye mixture is conveyed, mixed, and dispersed as it moves through the extruder barrel.

  • Cooling and Pelletizing:

    • The extruded strands of colored polymer exit the die and are immediately cooled in a water bath.

    • The cooled strands are then fed into a pelletizer, which cuts them into uniform masterbatch granules.

  • Post-Drying:

    • The masterbatch pellets are dried in an oven to remove any residual moisture.

    • The final masterbatch is then ready for packaging and quality control testing.

Quality Control

Rigorous quality control is essential to ensure batch-to-batch consistency and performance of the masterbatch.[11][12][13]

Table 2: Key Quality Control Tests for Masterbatches

ParameterTest MethodPurposeAcceptance Criteria (Example)
Color Matching Spectrophotometry (CIELAB)To ensure the color is within specification compared to a standard.[13][14]ΔE* < 1.0
Dispersion Quality Microscopic Analysis (Optical or Electron)To verify the uniform distribution of the dye within the polymer matrix and the absence of agglomerates.[12]No visible specks or streaks.
Melt Flow Index (MFI) MFI TesterTo assess the flow properties of the masterbatch and ensure it is compatible with the final processing method.Within ±10% of the specified value.
Heat Stability Oven Aging / Injection Molding at Elevated TemperaturesTo confirm that the color does not significantly change or degrade at processing temperatures.[13]ΔE* < 2.0 after 5 minutes at 300°C.
Moisture Content Karl Fischer TitrationTo ensure the masterbatch is sufficiently dry for processing.< 0.02%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Material Preparation cluster_extrusion Extrusion Process cluster_post Post-Processing & QC Drying Drying of Carrier Resin Weighing Weighing of Components Drying->Weighing PreMixing High-Speed Pre-Mixing Weighing->PreMixing Feeding Feeding PreMixing->Feeding Extrusion Twin-Screw Extrusion Feeding->Extrusion Cooling Strand Cooling (Water Bath) Extrusion->Cooling Pelletizing Pelletizing Cooling->Pelletizing PostDrying Post-Drying Pelletizing->PostDrying QC Quality Control PostDrying->QC Packaging Packaging QC->Packaging

Caption: Masterbatch Production Workflow.

Quality Control Logic

quality_control_logic cluster_tests QC Tests RawMaterials Raw Material Inspection InProcess In-Process Monitoring RawMaterials->InProcess FinalProduct Final Product Testing InProcess->FinalProduct Release Product Release FinalProduct->Release Color Color Matching FinalProduct->Color Dispersion Dispersion FinalProduct->Dispersion MFI Melt Flow Index FinalProduct->MFI HeatStability Heat Stability FinalProduct->HeatStability

Caption: Quality Control Process Flow.

References

Troubleshooting & Optimization

Technical Support Center: C.I. Solvent Red 179 Aggregation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of C.I. Solvent Red 179 in solutions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure stable and effective use of this solvent dye in your research.

Troubleshooting Guide: Aggregation of this compound

Aggregation of this compound can manifest as color shifts, precipitation, or reduced color strength in your solutions. This guide provides a systematic approach to diagnosing and resolving these issues.

Symptoms of Aggregation:

  • Visible particles or sediment in the solution.

  • A shift in the solution's color, often appearing duller or darker.

  • Inconsistent color intensity between batches.

  • Difficulty in achieving the desired color strength despite increasing the dye concentration.

  • Clogging of filters or nozzles in application equipment.

Troubleshooting Workflow:

Troubleshooting_Workflow Troubleshooting Aggregation of this compound start Aggregation Observed check_concentration Is the dye concentration too high? start->check_concentration reduce_concentration Dilute the solution to a lower concentration. check_concentration->reduce_concentration Yes check_solvent Is the solvent appropriate? check_concentration->check_solvent No evaluate Evaluate the stability of the new formulation. reduce_concentration->evaluate solvent_info Review solvent polarity and solubility data. Consider a less polar or aprotic solvent. check_solvent->solvent_info change_solvent Test alternative solvents with better solubility for this compound. check_solvent->change_solvent No check_additives Are dispersants or stabilizers being used? check_solvent->check_additives Yes change_solvent->evaluate add_dispersant Incorporate a suitable polymeric dispersant or surfactant. check_additives->add_dispersant No check_additives->evaluate Yes, but ineffective protocol Follow the Experimental Protocol for Dispersant Selection and Application. add_dispersant->protocol protocol->evaluate success Problem Resolved evaluate->success Stable fail Aggregation Persists evaluate->fail Unstable contact_support Contact technical support for further assistance. fail->contact_support

Caption: A step-by-step workflow to diagnose and resolve aggregation issues with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it aggregate?

This compound is a yellowish-red solvent dye belonging to the ketoamine chemical family.[1] Its molecular structure contains a large, planar aromatic system which can lead to strong intermolecular π-π stacking interactions. These interactions are a primary cause of aggregation, especially at higher concentrations and in certain solvents.

Q2: In which solvents is this compound soluble, and how does this relate to aggregation?

This compound is soluble in a range of organic solvents.[1][2] However, its solubility varies, and aggregation can still occur even in solvents where it appears to dissolve. Generally, aggregation is more pronounced in more polar solvents.

Q3: How does concentration affect the aggregation of this compound?

As the concentration of the dye in a solution increases, the molecules are in closer proximity, which enhances the likelihood of intermolecular interactions and subsequent aggregation. If you are observing aggregation, one of the first troubleshooting steps is to try diluting your solution.

Q4: What are dispersants and how can they prevent the aggregation of this compound?

Dispersants are additives that adsorb onto the surface of pigment or dye particles, preventing them from clumping together.[3] They work through mechanisms like electrostatic repulsion or steric hindrance. For non-aqueous systems, polymeric dispersants are often used to create a steric barrier around the dye molecules.

Q5: Are there specific dispersants recommended for this compound?

While specific studies on this compound are limited, high-molecular-weight polymeric dispersants designed for organic pigments in solvent-based systems are a good starting point. Look for products with good compatibility with your chosen solvent system. It is advisable to test a few different types of dispersants to find the most effective one for your specific application.

Quantitative Data

The solubility of this compound in various organic solvents at 20°C is presented below. This data can help in selecting an appropriate solvent system.

SolventSolubility (g/L)
Acetone1.6[2][4][5]
Butyl Acetate1.6[4][5]
Methylbenzene4.1[2][4][5]
Dichloromethane8.0[2][4][5]
Ethyl Alcohol0.9[2][4][5]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Solution with a Dispersant

This protocol outlines the steps for preparing a stable solution of this compound using a polymeric dispersant.

Materials:

  • This compound powder

  • Selected organic solvent (e.g., methylbenzene, acetone)

  • Polymeric dispersant suitable for solvent-based systems

  • Glass vials or beakers

  • Magnetic stirrer and stir bars

  • Ultrasonic bath (optional)

  • Analytical balance

Procedure:

  • Dispersant Solution Preparation:

    • Accurately weigh the desired amount of polymeric dispersant. The required amount is often calculated based on the surface area of the pigment, but for a solvent dye, a starting point is typically a weight ratio of dispersant to dye. A common starting range is 10-50% dispersant solids to dye weight.

    • Dissolve the dispersant in the chosen organic solvent in a clean vial or beaker with magnetic stirring until it is fully dissolved.

  • Dye Incorporation:

    • Slowly add the pre-weighed this compound powder to the dispersant solution while continuously stirring.

    • Continue stirring for at least 30 minutes to ensure thorough wetting of the dye particles.

  • Dispersion:

    • For optimal results, place the vial or beaker in an ultrasonic bath for 15-30 minutes. This will help to break down any initial agglomerates and ensure a fine dispersion.

    • Alternatively, continue magnetic stirring for an extended period (e.g., 1-2 hours).

  • Stability Evaluation:

    • Visually inspect the solution for any signs of aggregation or sedimentation immediately after preparation and after a period of storage (e.g., 24 hours).

    • For a more quantitative assessment, you can measure the particle size distribution using techniques like dynamic light scattering (DLS).

    • The absorbance spectrum can also be monitored over time; a stable spectrum indicates a stable dispersion.

Protocol 2: Screening of Different Dispersants

This protocol provides a method for comparing the effectiveness of different dispersants.

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a concentration known to cause aggregation.

  • Prepare separate solutions of different dispersants in the same solvent at a fixed concentration (e.g., 1% w/v).

  • In a series of vials, add a fixed volume of the dye stock solution.

  • To each vial, add a different dispersant solution at varying concentrations (e.g., creating final dispersant-to-dye weight ratios of 10%, 20%, 30%, 40%, and 50%). Include a control vial with no dispersant.

  • Mix all vials thoroughly using a vortex mixer or magnetic stirrer.

  • Allow the vials to stand undisturbed for 24 hours.

  • Visually assess the level of sedimentation and clarity of the supernatant in each vial.

  • The dispersant and concentration that result in the least amount of sedimentation and the clearest solution are the most effective.

Visualizations

Dispersant_Mechanism Mechanism of Steric Stabilization by a Polymeric Dispersant cluster_0 Without Dispersant cluster_1 With Dispersant Dye1 Dye Dye2 Dye Dye1->Dye2 π-π stacking Dye3 Dye Dye4 Dye Dye3->Dye4 π-π stacking Aggregate Aggregate Dye5 Dye Disp5 Dye5->Disp5 Anchoring Group Dye6 Dye Disp6 Dye6->Disp6 Anchoring Group Stabilized1 Stabilized Dye note Polymeric chains create a steric barrier, preventing aggregation. Stabilized2 Stabilized Dye

Caption: How polymeric dispersants prevent dye aggregation through steric hindrance.

References

Troubleshooting fluorescence quenching of C.I. Solvent Red 179

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: C.I. Solvent Red 179 is a perinone-based dye primarily documented for its use as a colorant in plastics, resins, and fibers due to its high heat stability and lightfastness.[1][2] While it is classified as a fluorescent dye, detailed scientific literature on its specific fluorescence properties, such as quantum yield, fluorescence lifetime, and precise excitation/emission spectra for research applications, is limited. This guide provides troubleshooting advice based on general principles of fluorescence spectroscopy and may not be exhaustive for all experimental conditions involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My Solvent Red 179 solution is not fluorescing or the signal is very weak.

Question: I have dissolved this compound, but I am observing little to no fluorescence. What could be the cause?

Answer:

Several factors could contribute to low or no fluorescence from your this compound solution. Here are some potential causes and troubleshooting steps:

  • Solvent Effects: The fluorescence of a dye can be highly dependent on the solvent environment.[3] this compound is a polar molecule, and its fluorescence properties may vary significantly with solvent polarity. A non-polar environment may quench its fluorescence.

  • Concentration-Dependent Effects (Self-Quenching): At high concentrations, dye molecules can form non-fluorescent aggregates, a phenomenon known as aggregation-caused quenching (ACQ) or self-quenching.[4][5] This is a common issue with planar aromatic dyes.[6]

  • Presence of Quenchers: Your solvent or other components in your experimental system may contain quenching agents. Common quenchers include dissolved molecular oxygen, halide ions (e.g., chloride, iodide), and heavy atoms.[6][7]

  • Photobleaching: Although this compound has good lightfastness, prolonged exposure to high-intensity light can lead to irreversible photodecomposition of the fluorophore.

Troubleshooting Flowchart for Low Fluorescence Signal

Troubleshooting Low Fluorescence start Low or No Fluorescence Signal check_wavelengths Verify Excitation/Emission Wavelengths (Perform a 3D scan) start->check_wavelengths check_concentration Investigate Concentration Effects (Prepare a dilution series) check_wavelengths->check_concentration Wavelengths Optimized check_solvent Evaluate Solvent Effects (Test in solvents of varying polarity) check_concentration->check_solvent Concentration Optimized check_quenchers Assess for Potential Quenchers (Degas solvent, use high-purity reagents) check_solvent->check_quenchers Solvent Optimized check_photobleaching Check for Photobleaching (Reduce exposure time/intensity) check_quenchers->check_photobleaching Quenchers Minimized solution Fluorescence Signal Optimized check_photobleaching->solution

Caption: A stepwise workflow to diagnose and resolve issues of low fluorescence signal.

Issue 2: The fluorescence intensity of my Solvent Red 179 sample is decreasing over time.

Question: Why is the fluorescence of my this compound sample fading during my experiment?

Answer:

A decrease in fluorescence intensity over time can be attributed to several factors, primarily photobleaching and the presence of dynamic quenchers.

  • Photobleaching: This is the irreversible photochemical destruction of the fluorophore.

    • Solution: Reduce the intensity and duration of the excitation light. Use of antifade reagents like L-Ascorbic acid or Trolox can also help mitigate photobleaching, especially in microscopy applications.

  • Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule in your solution, leading to non-radiative relaxation.[4] Common collisional quenchers include molecular oxygen.

    • Solution: Degas your solvent by sparging with nitrogen or argon to remove dissolved oxygen.

  • Temperature Effects: For dynamic quenching, an increase in temperature generally leads to more frequent collisions and thus, increased quenching.[4][8]

    • Solution: Maintain a stable and controlled temperature for your experiment.

Issue 3: I am observing unexpected shifts in the emission spectrum of Solvent Red 179.

Question: The color (wavelength) of my Solvent Red 179 fluorescence is not what I expected or is changing. Why?

Answer:

Shifts in the fluorescence emission spectrum can be indicative of changes in the dye's local environment.

  • Solvent Polarity (Solvatochromism): The emission wavelength of fluorescent dyes can be sensitive to the polarity of the solvent.[3] A change in solvent polarity can stabilize or destabilize the excited state of the dye, leading to a red or blue shift in the emission spectrum.

  • pH Changes: The fluorescence of some dyes is pH-dependent.[9][10] While specific data for Solvent Red 179 is unavailable, protonation or deprotonation of the molecule could alter its electronic structure and thus its fluorescence emission.

  • Inner-Filter Effects: At high concentrations, the sample itself can reabsorb the emitted light, which can cause a distortion and apparent shift in the emission spectrum.[11] This is a type of "trivial" quenching.

Conceptual Diagram of Solvent Polarity Effect on Fluorescence

Solvent Polarity and Emission Shift cluster_nonpolar Non-Polar Solvent cluster_polar Polar Solvent S0_np Ground State (S0) S1_np Excited State (S1) S0_np->S1_np Excitation S1_np->S0_np Emission (Blue-shifted) S0_p Ground State (S0) S1_p Excited State (S1) (Stabilized) S0_p->S1_p Excitation S1_p->S0_p Emission (Red-shifted)

Caption: A diagram illustrating how an increase in solvent polarity can stabilize the excited state of a fluorophore, leading to a red shift in its emission spectrum.

Quantitative Data Summary

While specific fluorescence data is lacking, the known physical and chemical properties of this compound are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₂₂H₁₂N₂O[12]
Molecular Weight 320.34 g/mol [12]
Appearance Yellowish-red powder[1]
CAS Number 6829-22-7, 89106-94-5[12][13]
Heat Resistance Up to 300 °C in plastics[2]
Light Fastness Grade 7-8 (out of 8)[1]
Solubility (g/L at 20°C)
   Acetone1.6[13]
   Butyl Acetate1.6[13]
   Dichloromethane8.0[13]
   Ethyl Alcohol0.9[13]
   Methylbenzene4.1[13]

Table 2: Common Fluorescence Quenching Mechanisms and Their Characteristics

Quenching MechanismDescriptionKey Characteristics
Dynamic (Collisional) Quenching Quencher collides with the excited fluorophore.Decreases fluorescence lifetime. Rate increases with temperature. Dependent on quencher concentration.[4][8]
Static Quenching Formation of a non-fluorescent complex in the ground state.Does not affect fluorescence lifetime. Complex stability decreases with increasing temperature.[6][8]
Förster Resonance Energy Transfer (FRET) Non-radiative energy transfer from a donor to an acceptor.Highly distance-dependent (1-10 nm). Requires spectral overlap between donor emission and acceptor absorption.[7][11]
Self-Quenching (Aggregation) High concentrations of dye lead to aggregate formation.Occurs at high dye concentrations. Can be influenced by solvent and ionic strength.[5][14]
Photobleaching Irreversible photochemical destruction of the fluorophore.Time-dependent and irreversible. Dependent on light intensity and exposure duration.

Experimental Protocols

Protocol 1: General Procedure for Measuring Fluorescence Spectra

This protocol outlines the basic steps for determining the excitation and emission spectra of a fluorescent compound like this compound.

  • Solution Preparation:

    • Prepare a stock solution of this compound in a high-purity solvent (e.g., spectroscopic grade).

    • Create a dilute working solution from the stock. The absorbance of this solution at the excitation wavelength should be low (typically < 0.05) to avoid inner-filter effects.[15]

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.

    • Use a clean quartz cuvette.

    • Run a blank measurement with the solvent alone to obtain a background spectrum.

  • Determining Emission Spectrum:

    • Based on the color of the dye, make an initial guess for the excitation wavelength (e.g., for a red dye, try exciting in the blue-green region, ~450-550 nm).

    • Set the excitation monochromator to this wavelength and scan the emission monochromator over a range of higher wavelengths (e.g., 500-750 nm).

    • The wavelength at which the highest intensity is observed is the emission maximum (λₑₘ).

  • Determining Excitation Spectrum:

    • Set the emission monochromator to the determined λₑₘ.

    • Scan the excitation monochromator over a range of lower wavelengths (e.g., 350-580 nm).

    • The resulting spectrum should resemble the absorbance spectrum of the dye, and the peak is the excitation maximum (λₑₓ).

  • Optimization:

    • Repeat steps 3 and 4 using the newly found λₑₓ and λₑₘ to ensure you have found the true maxima.

Protocol 2: Investigating Potential Fluorescence Quenching

This protocol can be used to determine if a substance in your system is acting as a quencher.

  • Prepare a Fluorophore Solution: Prepare a solution of this compound at a fixed concentration in your chosen solvent system.

  • Prepare a Quencher Stock Solution: Prepare a concentrated stock solution of the suspected quenching agent.

  • Titration:

    • Measure the fluorescence intensity (F₀) of the Solvent Red 179 solution at its optimal λₑₓ and λₑₘ.

    • Make successive additions of small volumes of the quencher stock solution to the fluorophore solution.

    • After each addition, mix thoroughly and measure the new fluorescence intensity (F).

  • Data Analysis (Stern-Volmer Plot):

    • Correct the fluorescence intensities for dilution.

    • Plot F₀/F versus the concentration of the quencher [Q].[11]

    • A linear plot is indicative of a single quenching mechanism (either dynamic or static).[8]

Distinguishing Dynamic vs. Static Quenching

To differentiate between dynamic and static quenching, you can perform the quenching titration experiment at different temperatures.

  • Dynamic Quenching: An increase in temperature will increase the rate of diffusion and collisions, leading to more efficient quenching and a steeper slope on the Stern-Volmer plot.[8]

  • Static Quenching: An increase in temperature is likely to destabilize the non-fluorescent complex, leading to less quenching and a shallower slope on the Stern-Volmer plot.[8]

Diagram of Quenching Mechanisms

Mechanisms of Fluorescence Quenching cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching F_excited Fluorophore* (Excited) Q_dyn Quencher F_ground_dyn Fluorophore (Ground State) F_excited->F_ground_dyn Collision F_ground_stat Fluorophore (Ground State) FQ_complex [F-Q] Complex (Non-fluorescent) F_ground_stat->FQ_complex Q_stat Quencher Q_stat->FQ_complex

Caption: A simplified representation of dynamic (collisional) versus static quenching mechanisms.

References

Optimizing the concentration of Solvent Red 179 for maximum fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Solvent Red 179 for maximum fluorescence in experimental settings. Due to a lack of specific published photophysical data for Solvent Red 179, the quantitative information and spectra presented here are representative examples based on the known properties of closely related perylene (B46583) imide dyes. These examples are intended to illustrate the principles of fluorescence optimization.

Frequently Asked Questions (FAQs)

Q1: What is Solvent Red 179 and why is it used in fluorescence studies?

Solvent Red 179 is a synthetic organic dye belonging to the perylene imide class of compounds.[1][2] Dyes of this class are known for their high photostability and strong fluorescence in the red region of the visible spectrum, making them valuable as fluorescent probes and labels in various scientific applications. Its chemical formula is C₂₂H₁₂N₂O.[1]

Q2: What are the key factors that influence the fluorescence intensity of Solvent Red 179?

The primary factors influencing the fluorescence of Solvent Red 179 are:

  • Concentration: The relationship between concentration and fluorescence is not always linear. At low concentrations, fluorescence intensity generally increases with concentration. However, at higher concentrations, a phenomenon known as aggregation-caused quenching (ACQ) can lead to a decrease in fluorescence.

  • Solvent Polarity: The polarity of the solvent can significantly affect the dye's absorption and emission spectra, as well as its quantum yield. Perylene imide dyes often exhibit higher fluorescence quantum yields in non-polar to moderately polar solvents.

  • Excitation and Emission Wavelengths: To achieve maximum fluorescence, it is crucial to use the optimal excitation wavelength (λex) to excite the dye and to measure the emission at its peak emission wavelength (λem).

  • Photobleaching: Prolonged exposure to high-intensity light can lead to the photochemical degradation of the dye, resulting in a loss of fluorescence.

Q3: How do I choose the right solvent for my experiment?

The choice of solvent will depend on the specific requirements of your experiment, including the desired spectral properties and the solubility of the dye. Technical data sheets indicate that Solvent Red 179 is soluble in organic solvents such as acetone, butyl acetate, methylbenzene, dichloromethane (B109758), and ethyl alcohol. For maximizing fluorescence, it is generally recommended to start with a solvent of low to medium polarity. It is also crucial to use spectroscopy-grade solvents to avoid interference from fluorescent impurities.

Q4: What is aggregation-caused quenching (ACQ) and how can I avoid it?

Aggregation-caused quenching occurs when dye molecules at high concentrations form non-fluorescent or weakly fluorescent aggregates (dimers or higher-order stacks). This is a common issue with planar aromatic dyes like perylene imides. To avoid ACQ, it is essential to work with dilute solutions. The optimal concentration range should be determined experimentally by preparing a dilution series and measuring the fluorescence of each sample.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Fluorescence Signal 1. Incorrect excitation or emission wavelength settings. 2. Dye concentration is too low. 3. Inappropriate solvent. 4. Photobleaching has occurred.1. Consult the expected spectral data for similar dyes and perform excitation and emission scans to determine the optimal wavelengths. 2. Prepare a fresh, more concentrated stock solution and create a dilution series to find the optimal concentration. 3. Test the fluorescence in a range of solvents with varying polarities. 4. Minimize exposure of the sample to the excitation light. Use fresh samples for each measurement.
Fluorescence Intensity Decreases at Higher Concentrations 1. Aggregation-caused quenching (ACQ). 2. Inner filter effect (reabsorption of emitted light by other dye molecules).1. Dilute the sample to a concentration below the onset of aggregation. 2. Use a lower concentration of the dye. For accurate quantum yield measurements, the absorbance at the excitation wavelength should typically be kept below 0.1.
Inconsistent or Irreproducible Results 1. Incomplete dissolution of the dye. 2. Presence of fluorescent impurities in the solvent or on glassware. 3. Fluctuation in excitation light source intensity.1. Ensure complete dissolution by gentle warming or sonication. Filter the solution if necessary. 2. Use high-purity, spectroscopy-grade solvents and meticulously clean all glassware. Run a solvent blank to check for background fluorescence. 3. Allow the fluorometer lamp to warm up and stabilize before taking measurements. Monitor the lamp output if possible.
Distorted Emission Spectrum 1. Presence of scattered excitation light in the emission spectrum. 2. Inner filter effects at high concentrations.1. Ensure the emission wavelength is sufficiently separated from the excitation wavelength. Use appropriate optical filters if available. 2. Dilute the sample.

Experimental Protocols

Protocol 1: Preparation of Solvent Red 179 Stock and Working Solutions
  • Prepare a Stock Solution (e.g., 1 mM):

    • Accurately weigh a small amount of Solvent Red 179 powder (Molecular Weight: 320.34 g/mol ).

    • Dissolve the powder in a high-purity, spectroscopy-grade solvent (e.g., dichloromethane or toluene) in a clean volumetric flask to achieve the desired concentration.

    • Ensure complete dissolution by gentle agitation, sonication, or warming. Protect the solution from light.

  • Prepare Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a range of working solutions with concentrations spanning from the nanomolar to micromolar range (e.g., 0.1 µM to 10 µM).

    • Use clean volumetric flasks and pipettes for accurate dilutions.

Protocol 2: Determination of Optimal Excitation and Emission Wavelengths
  • Prepare a Dilute Solution: Use a working solution of Solvent Red 179 in the desired solvent with an absorbance of approximately 0.1 at the expected absorption maximum.

  • Record the Absorption Spectrum: Use a UV-Vis spectrophotometer to measure the absorption spectrum of the solution from approximately 400 nm to 600 nm to identify the absorption maximum (λ_abs_max).

  • Record the Excitation Spectrum:

    • Set the emission monochromator of the fluorometer to the expected emission maximum (e.g., start with a wavelength 20-30 nm longer than the absorption maximum).

    • Scan a range of excitation wavelengths across the absorption band (e.g., 400 nm to 550 nm). The resulting spectrum should resemble the absorption spectrum, and the peak of this spectrum is the optimal excitation wavelength (λ_ex_max).

  • Record the Emission Spectrum:

    • Set the excitation monochromator to the optimal excitation wavelength (λ_ex_max) determined in the previous step.

    • Scan the emission monochromator over a range of longer wavelengths (e.g., 500 nm to 700 nm). The peak of this spectrum is the optimal emission wavelength (λ_em_max).

Protocol 3: Determining the Optimal Concentration for Maximum Fluorescence
  • Prepare a Dilution Series: Prepare a series of Solvent Red 179 solutions in the chosen solvent with concentrations ranging from very dilute (e.g., 10⁻⁸ M) to more concentrated (e.g., 10⁻⁴ M).

  • Measure Fluorescence Intensity:

    • For each solution, measure the fluorescence intensity at the optimal excitation and emission wavelengths determined in Protocol 2.

    • Ensure that the instrument settings (e.g., excitation and emission slit widths, detector gain) are kept constant for all measurements.

  • Plot Data: Plot the fluorescence intensity as a function of concentration. The concentration that gives the highest fluorescence intensity before the onset of quenching is the optimal concentration.

Data Presentation

Table 1: Solubility of Solvent Red 179 in Various Organic Solvents at 20°C

SolventSolubility (g/L)
Dichloromethane8.0
Methylbenzene4.1
Acetone1.6
Butyl Acetate1.6
Ethyl Alcohol0.9

This data is compiled from publicly available technical data sheets.

Table 2: Representative Photophysical Properties of a Perylene Imide Dye in Different Solvents

SolventDielectric ConstantAbsorption Max (λ_abs_max, nm)Emission Max (λ_em_max, nm)Fluorescence Quantum Yield (Φ_F)
Toluene2.4~490~520~0.95
Dichloromethane8.9~495~528~0.90
Acetone21.0~500~535~0.85
Ethanol24.6~505~545~0.70

Note: This table presents illustrative data for a typical perylene imide dye to demonstrate the effect of solvent polarity on its photophysical properties. Actual values for Solvent Red 179 may vary and should be determined experimentally.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Spectroscopic Analysis cluster_optimization Optimization stock Prepare Stock Solution working Prepare Working Solutions stock->working abs_spec Measure Absorption Spectrum working->abs_spec conc_dep Measure Concentration Dependence working->conc_dep ex_spec Determine Excitation Max abs_spec->ex_spec em_spec Determine Emission Max ex_spec->em_spec optimal_params Optimal Experimental Parameters em_spec->optimal_params conc_dep->optimal_params

Caption: Experimental workflow for optimizing Solvent Red 179 fluorescence.

troubleshooting_logic start Low/No Fluorescence Signal check_wavelengths Check Excitation/ Emission Wavelengths start->check_wavelengths check_concentration Increase Concentration start->check_concentration check_solvent Change Solvent start->check_solvent check_photobleaching Use Fresh Sample start->check_photobleaching solution Optimal Signal check_wavelengths->solution acq_issue Fluorescence Decreases at High Concentration? check_concentration->acq_issue check_solvent->solution check_photobleaching->solution dilute_sample Dilute Sample acq_issue->dilute_sample Yes acq_issue->solution No dilute_sample->solution

Caption: Troubleshooting logic for common fluorescence issues.

References

Improving the photostability of C.I. Solvent Red 179 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice to improve the photostability of C.I. Solvent Red 179 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a high-performance yellowish-red solvent dye known for its excellent heat resistance and light fastness.[1][2][3] Chemically, it is a perylene-based dyestuff.[4][5] Due to its stability and vibrant color, it is widely used for coloring a variety of plastics and polymers, including polystyrene (PS), polycarbonate (PC), polymethyl methacrylate (B99206) (PMMA), and polyethylene (B3416737) terephthalate (B1205515) (PET).[1][3][6]

Q2: What causes the photodegradation of this compound?

As a perylene (B46583) diimide dye, the photodegradation of this compound can occur through two primary mechanisms:

  • Photo-oxidation: In the presence of oxygen (aerobic conditions), the dye can absorb light energy and transfer it to molecular oxygen, creating highly reactive singlet oxygen. This singlet oxygen can then chemically attack the dye molecule, leading to its degradation. This is often the predominant mechanism in ambient environments.

  • Photoreduction: Under anaerobic (oxygen-deficient) conditions, the excited dye molecule can undergo a reduction reaction, which can also lead to a loss of color. This process can sometimes be partially reversible upon re-exposure to oxygen.

The specific pathway is highly dependent on the dye's local environment, including the polymer matrix and the presence of oxygen.

Q3: How is the photostability of a dye formulation typically measured?

The photostability is evaluated by exposing samples to a controlled light source that mimics the solar spectrum, typically a xenon arc lamp, for a specified duration. The change in color is then quantified using a spectrophotometer or colorimeter to measure the color difference, known as ΔE* (Delta E). A higher ΔE* value indicates a greater change in color and thus, lower photostability. The lightfastness can also be rated on the Blue Wool Scale, where a rating of 8 is considered excellent.[4]

Troubleshooting Guide: Improving Photostability

Problem: My formulation containing this compound is fading or changing color upon exposure to light.

This is a common issue caused by photodegradation. The following solutions can help enhance the photostability of your formulation.

Solution 1: Incorporation of UV Absorbers

Q: How do UV absorbers protect the dye?

UV absorbers (UVAs) are compounds that preferentially absorb harmful ultraviolet radiation and dissipate it as less harmful thermal energy. They function by competing with the dye for the absorption of UV photons, thereby reducing the amount of energy that reaches the dye molecule and initiates the degradation process.

Q: What types of UV absorbers are effective?

Common classes of UV absorbers include benzotriazoles and hydroxyphenyl triazines. The choice of UV absorber will depend on the polymer matrix and the specific processing conditions.

Solution 2: Utilization of Hindered Amine Light Stabilizers (HALS)

Q: How do HALS work?

Hindered Amine Light Stabilizers (HALS) do not absorb UV radiation. Instead, they are radical scavengers. When the dye or polymer is exposed to UV light, highly reactive free radicals are formed. HALS trap these free radicals, interrupting the degradation cycle. A key advantage of HALS is that they are regenerated in the process, allowing them to provide long-term protection.

Q: Can I combine UV absorbers and HALS?

Yes, a synergistic effect is often observed when UV absorbers and HALS are used in combination. The UV absorber reduces the number of radicals formed, and the HALS scavenges the radicals that are still generated. This dual approach provides a more comprehensive stabilization package and often leads to significantly improved photostability compared to using either additive alone.

Data Presentation

The following table provides an illustrative example of the expected improvement in the photostability of this compound in a polycarbonate matrix when light stabilizers are incorporated. The data is based on typical performance improvements for perylene dyes and should be confirmed with specific experimental testing.

FormulationAdditive(s)Exposure Time (Hours)Color Change (ΔE*)Lightfastness (Blue Wool Scale)
Control None10005.27
UVA 0.5% Benzotriazole UVA10002.87-8
HALS 0.5% HALS (e.g., Tinuvin 770)10002.58
UVA + HALS 0.5% Benzotriazole UVA + 0.5% HALS10001.38

Note: The above data is representative and the actual performance will depend on the specific polymer, processing conditions, and the commercial grades of the dye and additives used.

Experimental Protocols

Protocol for Accelerated Weathering Test

This protocol is based on the principles outlined in ISO 4892-2 and ASTM D4459 for xenon arc exposure testing of plastics.

1. Sample Preparation: a. Prepare plaques of the polymer (e.g., polycarbonate) containing this compound at the desired concentration (e.g., 0.1% by weight). b. For stabilized samples, incorporate the UV absorber and/or HALS into the polymer blend during processing (e.g., extrusion or injection molding). c. Ensure a consistent thickness and surface finish for all test plaques. d. Retain unexposed "file" specimens for each formulation to serve as a reference.

2. Xenon Arc Exposure: a. Use a xenon arc weathering apparatus equipped with appropriate filters to simulate indoor or outdoor sunlight exposure. b. Set the test parameters according to the relevant standard (e.g., ISO 4892-2, Cycle A). This includes:

  • Irradiance level (e.g., 0.55 W/m² at 340 nm).
  • Black Panel Temperature (e.g., 65°C).
  • Relative humidity.
  • Water spray cycles (if applicable for the intended application). c. Mount the samples in the apparatus.

3. Evaluation: a. Periodically remove the samples from the weathering apparatus at specified time intervals (e.g., 250, 500, 1000, and 2000 hours). b. Allow the samples to condition at standard laboratory conditions (23°C, 50% RH) before measurement. c. Measure the color coordinates (L, a, b) of both the exposed and unexposed file specimens using a calibrated spectrophotometer or colorimeter. d. Calculate the total color change (ΔE) using the formula: ΔE* = √[(ΔL)² + (Δa)² + (Δb)²] e. Record and tabulate the ΔE values for each formulation at each time interval.

Visualizations

Diagrams of Mechanisms and Workflows

Caption: Photodegradation pathways for this compound.

Stabilization_Mechanism cluster_protection Protection Mechanisms UV_Light UV Light Dye This compound UV_Light->Dye Polymer Polymer Matrix UV_Light->Polymer UVA UV Absorber UV_Light->UVA Radicals Free Radicals Dye->Radicals forms Polymer->Radicals forms Degradation Photodegradation (Color Fade) Heat Heat UVA->Heat Absorbs & Dissipates UV HALS HALS Stable_Products Stable Products HALS->Stable_Products Scavenges Radicals Radicals->Degradation Radicals->HALS

Caption: How light stabilizers protect against photodegradation.

Experimental_Workflow start Start: Define Formulations (Control, +UVA, +HALS, +Both) prepare Prepare Polymer Plaques (e.g., Injection Molding) start->prepare initial_meas Initial Color Measurement (Lab* of File Specimens) prepare->initial_meas expose Xenon Arc Exposure (ISO 4892-2 / ASTM D4459) initial_meas->expose periodic_meas Periodic Color Measurement (e.g., at 250, 500, 1000h) expose->periodic_meas periodic_meas->expose Continue Exposure calculate Calculate Color Change (ΔE*) periodic_meas->calculate analyze Analyze & Compare Data calculate->analyze end End: Determine Optimal Stabilizer Package analyze->end

Caption: Workflow for evaluating the photostability of dye formulations.

References

Technical Support Center: Achieving Uniform Dispersion of Solvent Red 179 in Polymer Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the uneven dispersion of Solvent Red 179 in polymer films.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of Solvent Red 179 into polymer films, providing potential causes and actionable solutions.

Q1: Why is the color of my polymer film uneven, with visible streaks or specks of Solvent Red 179?

A1: Uneven color, streaks, or specks are typically indicative of poor dye dispersion, which can stem from several factors:

  • Inadequate Dissolution of the Dye: Solvent Red 179 may not have fully dissolved in the solvent before being mixed with the polymer solution.

  • Dye Aggregation: The dye molecules may be clumping together (aggregating) in the polymer matrix instead of dispersing individually.[1][2][3] This can be influenced by the solvent environment and the concentration of the dye.

  • Poor Polymer-Dye Compatibility: While Solvent Red 179 is compatible with a range of polymers, specific interactions can influence dispersion.

  • Insufficient Mixing: The dye solution and polymer solution may not have been mixed with adequate shear or for a sufficient duration to ensure homogeneity.

Solutions:

  • Ensure Complete Dissolution: Before adding to the polymer solution, ensure that Solvent Red 179 is completely dissolved in a compatible solvent. Gentle heating and stirring can aid this process.

  • Optimize Solvent Selection: The choice of solvent is critical. A solvent that is good for both the polymer and the dye will facilitate a more uniform dispersion.[3]

  • Control Dye Concentration: High concentrations of Solvent Red 179 can promote aggregation.[2] Consider preparing a series of films with varying dye concentrations to find the optimal level for uniform dispersion.

  • Improve Mixing Technique: Utilize high-shear mixing or sonication when combining the dye and polymer solutions to break up any potential aggregates and ensure a homogenous mixture.[4]

Q2: My polymer film appears cloudy or hazy after incorporating Solvent Red 179. What is the cause and how can I fix it?

A2: Cloudiness or haze can be caused by:

  • Dye Precipitation: The dye may be precipitating out of the solution as the solvent evaporates, especially if the solvent is not ideal or evaporates too quickly.

  • Polymer-Dye Immiscibility at High Concentrations: At higher loadings, the dye and polymer may not be fully miscible, leading to phase separation and a hazy appearance.

  • Water Contamination: The presence of water in the solvents or polymer can lead to precipitation of the hydrophobic dye or affect the film-forming properties of the polymer.

Solutions:

  • Slow Solvent Evaporation: Control the rate of solvent evaporation during film casting. A slower, more controlled evaporation process allows the polymer chains and dye molecules to arrange more uniformly. This can be achieved by covering the casting surface or placing it in a chamber with controlled airflow.

  • Use a Co-solvent System: Employing a mixture of solvents can sometimes improve the solubility of both the dye and the polymer, preventing precipitation.

  • Ensure Anhydrous Conditions: Use dry solvents and polymers to avoid issues related to water contamination.

Q3: The color intensity of my films is inconsistent from batch to batch. How can I improve reproducibility?

A3: Batch-to-batch inconsistency is often a result of variations in experimental parameters.

  • Inaccurate Measurements: Small variations in the amounts of dye, polymer, or solvent can lead to noticeable differences in color.

  • Variable Mixing and Casting Conditions: Inconsistent mixing times, speeds, or ambient conditions (temperature, humidity) during solvent casting can affect the final film properties.

  • Use of Masterbatch: For melt-processing applications, direct addition of the dye powder can lead to inconsistencies. A masterbatch, where the dye is pre-dispersed at a high concentration in a carrier resin, can provide more uniform results.

Solutions:

  • Precise Measurements: Use calibrated equipment to accurately weigh the polymer and dye and measure the solvent volumes.

  • Standardize Protocols: Document and strictly follow a standardized protocol for all steps of the film preparation process, from solution preparation to drying.

  • Consider a Masterbatch Approach: If applicable to your polymer processing method, using a Solvent Red 179 masterbatch can significantly improve color consistency.

Frequently Asked Questions (FAQs)

Q1: What are the recommended polymers for use with Solvent Red 179?

A1: Solvent Red 179 is recommended for a variety of plastics, including Polystyrene (PS), Polycarbonate (PC), Polyethylene Terephthalate (PET), Polyamide (PA), and Acrylonitrile Butadiene Styrene (ABS).[5][6]

Q2: What is the solubility of Solvent Red 179 in common organic solvents?

A2: The solubility of Solvent Red 179 varies depending on the solvent. The following table summarizes its solubility in several common organic solvents.

SolventSolubility (g/L)
Dichloromethane8.0
Methylbenzene4.1
Acetone1.6
Butyl Acetate1.6
Ethylalcohol0.9

Q3: Can I use a dispersant to improve the dispersion of Solvent Red 179?

A3: Yes, using a dispersing agent can be an effective strategy to prevent dye aggregation and improve dispersion.[7][8][9] Dispersants work by adsorbing onto the surface of the dye particles, providing steric or electrostatic stabilization that prevents them from clumping together. The choice of dispersant will depend on the specific polymer and solvent system. Both anionic and non-ionic dispersing agents can be effective.[7] It is recommended to start with a low concentration of the dispersant and optimize as needed.

Q4: What is the recommended processing temperature for Solvent Red 179?

A4: Solvent Red 179 has good heat resistance. In Polystyrene (PS), it is heat resistant up to 300°C. In Polycarbonate (PC), it can withstand temperatures up to 340°C, and in PET, up to 320°C.

PolymerHeat Resistance (°C)
PC340
PET320
PS300
ABS300

Experimental Protocols

Detailed Methodology for Solvent Casting of a Polymer Film with Solvent Red 179

This protocol provides a step-by-step guide for preparing a polymer film with a uniform dispersion of Solvent Red 179 using the solvent casting method.

Materials and Equipment:

  • Solvent Red 179

  • Polymer (e.g., Polycarbonate)

  • Suitable solvent (e.g., Dichloromethane)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Ultrasonic bath

  • Flat, level casting surface (e.g., glass plate)

  • Casting knife or doctor blade

  • Controlled environment for drying (e.g., a covered container or a fume hood with adjustable sash)

Protocol:

  • Prepare the Polymer Solution:

    • Accurately weigh the desired amount of polymer and place it in a glass vial.

    • Add the calculated volume of solvent to achieve the desired polymer concentration (e.g., 10-20% w/v).

    • Add a magnetic stir bar to the vial, cap it, and place it on a magnetic stirrer.

    • Stir until the polymer is completely dissolved. This may take several hours. Gentle heating can be applied if necessary, depending on the polymer and solvent.

  • Prepare the Solvent Red 179 Stock Solution:

    • Accurately weigh a small amount of Solvent Red 179 and place it in a separate glass vial.

    • Add a precise volume of the same solvent used for the polymer to achieve a known concentration.

    • Cap the vial and sonicate for 10-15 minutes or until the dye is fully dissolved, ensuring no visible particles remain.

  • Combine the Polymer and Dye Solutions:

    • While stirring the polymer solution, slowly add the desired volume of the Solvent Red 179 stock solution to achieve the final target dye concentration in the film.

    • Continue stirring the mixture for at least 30 minutes to ensure homogeneity. For potentially difficult-to-disperse systems, sonication of the final mixture for a short period (5-10 minutes) can be beneficial.

  • Cast the Film:

    • Ensure the casting surface is clean, dry, and perfectly level.

    • Pour the polymer-dye solution onto the casting surface.

    • Use a casting knife or doctor blade to spread the solution evenly to a desired thickness. The thickness of the wet film will determine the thickness of the final dry film.

  • Dry the Film:

    • Immediately cover the cast film to slow down the rate of solvent evaporation. This helps to prevent the formation of a skin layer and allows for more uniform drying.

    • Allow the solvent to evaporate slowly in a controlled environment at room temperature. The drying time will vary depending on the solvent, film thickness, and ambient conditions, but can range from several hours to overnight.

    • Once the film is solid to the touch, it can be further dried in a vacuum oven at a temperature below the polymer's glass transition temperature to remove any residual solvent.

  • Remove the Film:

    • Carefully peel the dry film from the casting surface.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_mix Mixing cluster_cast Film Formation A Prepare Polymer Solution C Combine Polymer and Dye Solutions (Stirring/Sonication) A->C B Prepare Solvent Red 179 Stock Solution B->C D Cast Solution on Level Surface C->D E Controlled Solvent Evaporation (Drying) D->E F Remove Dried Film E->F

Caption: Experimental workflow for solvent casting of polymer films with Solvent Red 179.

troubleshooting_pathway start Uneven Dispersion Observed (Streaks, Specks, Haze) q1 Is the dye fully dissolved in the solvent before mixing with the polymer? start->q1 q2 Is the solvent choice optimal for both polymer and dye? q1->q2 Yes sol1 Action: Ensure complete dissolution of the dye (sonication, gentle heating). q1->sol1 No q3 Is the mixing process (shear, duration) sufficient? q2->q3 Yes sol2 Action: Test alternative solvents or co-solvent systems. q2->sol2 No q4 Is the rate of solvent evaporation controlled? q3->q4 Yes sol3 Action: Increase mixing time/intensity (e.g., use high-shear mixer). q3->sol3 No q5 Is the dye concentration too high? q4->q5 Yes sol4 Action: Slow down evaporation (cover cast, controlled environment). q4->sol4 No sol5 Action: Reduce dye concentration or use a dispersant. q5->sol5

Caption: Troubleshooting pathway for addressing uneven dispersion of Solvent Red 179.

References

Impact of pH on the spectral properties of C.I. Solvent Red 179

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the impact of pH on the spectral properties of C.I. Solvent Red 179.

Troubleshooting Guide

This guide addresses common issues encountered during the spectrophotometric analysis of this compound under varying pH conditions.

Problem Possible Cause Recommended Solution
Inconsistent or Non-reproducible Absorbance Readings Contaminated or scratched cuvettes.Thoroughly clean cuvettes with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) and handle with gloves to avoid fingerprints. Use matched cuvettes for blank and sample measurements.[1][2]
Fluctuation in lamp intensity or detector sensitivity.Allow the spectrophotometer to warm up for the manufacturer-recommended time. If the problem persists, the lamp may need replacement or the instrument may require servicing.[3][4]
Incomplete dissolution of the dye.Ensure this compound is fully dissolved in the chosen solvent before preparing pH-adjusted solutions. Sonication may aid dissolution.
Unexpected Peaks in the Spectrum Presence of impurities in the dye or solvent.Use high-purity solvents and verify the purity of the this compound sample.[1] Unexpected peaks could also arise from unclean cuvettes.[1]
Solvent absorption.Some solvents, like ethanol, absorb strongly in the UV range.[3] Ensure the use of a proper blank (the same solvent and buffer solution without the dye) to correct for solvent absorption.[3]
"Energy Error" or "Low Light" Instrument Message The concentration of the dye solution is too high.Dilute the sample. High concentrations can lead to excessive light scattering or absorption beyond the detector's linear range.[1]
A faulty deuterium (B1214612) or tungsten lamp.If the error occurs in the UV range, the deuterium lamp is likely the issue. If it's in the visible range, the tungsten lamp may be at fault.[4]
Baseline is Not Flat or is Drifting Instrument not properly calibrated or warmed up.Perform a baseline correction with the blank solution before measuring the sample. Ensure the instrument has stabilized.[3]
Temperature fluctuations in the sample compartment.Allow samples to reach thermal equilibrium with the instrument before measurement.

Frequently Asked Questions (FAQs)

Q1: What is the typical solvent for this compound and how does its pH get adjusted?

A1: this compound is soluble in various organic solvents such as acetone, butyl acetate, and dichloromethane.[5] For pH-dependent studies, a co-solvent system, often involving a water-miscible organic solvent like ethanol or DMSO and aqueous buffer solutions, is typically used. The pH of the final solution is adjusted by varying the buffer component.

Q2: My absorbance readings are above 2.0. Are these values reliable?

A2: Absorbance values above 2.0 are generally considered unreliable due to stray light and other instrumental limitations which can lead to non-linear detector response.[6] It is recommended to dilute your sample to bring the absorbance into the optimal range of 0.1 to 1.0.[6]

Q3: How can I determine the pKa of this compound from my spectral data?

A3: The pKa can be determined by plotting the absorbance at a specific wavelength (where the change is most significant) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[7] Another method is to plot the logarithm of the ratio of the deprotonated to protonated species ([In-]/[HIn]) versus pH; the x-intercept of this plot will be the pKa.[7]

Q4: Why do I observe a shift in the wavelength of maximum absorbance (λmax) as the pH changes?

A4: A shift in λmax, known as halochromism, occurs when the chemical structure of the dye changes with pH.[8] For dyes with acidic or basic functional groups, changes in pH can lead to protonation or deprotonation, altering the electronic conjugation of the molecule and thus its light-absorbing properties.

Q5: What type of cuvette should I use for my experiments?

A5: For measurements in the UV-visible range (typically 200-800 nm), quartz cuvettes are recommended as they are transparent across this entire range. Glass or plastic cuvettes can be used if measurements are restricted to the visible region (above 350 nm).[2] Ensure the cuvette material is compatible with the solvents being used.

Hypothetical Data on Spectral Properties

The following data is for illustrative purposes to demonstrate how results from a pH-dependent spectral analysis of this compound might be presented. Actual experimental results may vary.

Table 1: Absorption Maxima (λmax) of this compound at Various pH Values

pHλmax 1 (nm)Absorbance 1λmax 2 (nm)Absorbance 2
2.04850.650520 (shoulder)0.420
4.04880.6355250.480
6.04950.5805350.590
8.05050.4505450.720
10.05100.3805500.780
12.05120.3655520.795

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and pH-Adjusted Samples

  • Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 100 mL of a suitable water-miscible solvent (e.g., ethanol) to prepare a stock solution.

  • Buffer Preparation: Prepare a series of buffer solutions (e.g., citrate (B86180) for pH 2-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10, and phosphate for pH 10-12) at the desired concentrations.

  • Sample Preparation: For each pH value, mix a specific volume of the dye stock solution with a specific volume of the corresponding buffer and the organic solvent to maintain a consistent final concentration of the dye and a constant ratio of organic solvent to aqueous buffer.

  • pH Measurement: Measure and record the final pH of each prepared sample using a calibrated pH meter.

Protocol 2: Spectrophotometric Measurement

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes. Set the desired wavelength range for scanning (e.g., 300-700 nm).

  • Blank Measurement: Fill a clean cuvette with a solution containing the same solvent and buffer mixture as your sample, but without the dye. Place the cuvette in the spectrophotometer and perform a baseline correction.

  • Sample Measurement: Rinse the sample cuvette with a small amount of the sample to be measured, then fill the cuvette. Place it in the spectrophotometer and record the absorbance spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and record the absorbance values. Repeat the measurement for each pH-adjusted sample.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Analysis cluster_analysis Data Analysis A Prepare Dye Stock Solution C Mix Dye, Buffer, and Co-solvent A->C B Prepare Buffer Solutions (pH 2-12) B->C D Measure Final pH C->D G Measure Sample Absorbance Spectrum D->G For each pH sample E Warm up & Calibrate Spectrophotometer F Measure Blank (Solvent + Buffer) E->F F->G H Record λmax and Absorbance G->H I Plot Absorbance vs. pH H->I J Determine pKa I->J

Caption: Experimental workflow for analyzing the effect of pH on dye spectral properties.

logical_relationship A Change in Solution pH B Protonation / Deprotonation of Dye Molecule A->B causes C Alteration of Electronic Conjugation B->C leads to D Change in Energy Gap for Electron Transition C->D results in E Shift in λmax (Halochromism) D->E observed as F Change in Absorbance Intensity D->F observed as

Caption: Logical relationship of pH change and its effect on the spectral properties of a dye.

References

Technical Support Center: Solvent Red 179 - Minimizing Bleeding and Migration in Plastics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing bleeding and migration of Solvent Red 179 in plastic applications.

Frequently Asked Questions (FAQs)

Q1: What is Solvent Red 179 and in which plastics is it commonly used?

A1: Solvent Red 179 is a yellowish-red solvent dye belonging to the ketoamine chemical family.[1][2][3] It is known for its high heat resistance (up to 300°C), good light fastness, and high tinting strength.[1][4][5] It is recommended for coloring a wide variety of plastics, including:

  • Polystyrene (PS)

  • High Impact Polystyrene (HIPS)

  • Acrylonitrile Butadiene Styrene (ABS)

  • Polycarbonate (PC)

  • Polyethylene (B3416737) Terephthalate (PET)

  • Polymethyl Methacrylate (PMMA)

  • Polyamide (PA6, PA66)

  • Styrene Acrylonitrile (SAN)

  • Acrylonitrile Styrene Acrylate (AS)

  • Rigid Polyvinyl Chloride (RPVC)

Q2: What are the primary causes of bleeding and migration of Solvent Red 179 in plastics?

A2: Dye migration and bleeding in plastics are complex phenomena influenced by several factors:

  • Excessive Dye Concentration: Higher-than-recommended concentrations of the dye can lead to oversaturation in the polymer matrix, resulting in surface bloom or bleeding.

  • Polymer Compatibility: The solubility and compatibility of Solvent Red 179 can vary between different types of plastics. Dyes have low solubility in certain polymers like polyethylene (PE) and polypropylene (B1209903) (PP), which can lead to migration.[6]

  • Processing Temperatures: High processing temperatures can increase the mobility of dye molecules within the polymer, potentially leading to migration. While Solvent Red 179 has high heat resistance, excessive temperatures during processing can still be a contributing factor.

  • Plasticizers and Additives: The presence of other additives in the plastic formulation, such as plasticizers, can increase the free volume within the polymer and facilitate dye migration.

  • Secondary Processing: Subsequent manufacturing steps, such as sterilization or exposure to chemicals, can induce or accelerate dye migration.

Q3: What is the difference between "bleeding" and "migration"?

A3: While often used interchangeably, "bleeding" and "migration" can refer to slightly different phenomena:

  • Bleeding: This typically refers to the coloring of a contacting material when the plastic is in contact with a liquid or another solid. For example, the red color transferring from a plastic part onto its packaging.

  • Migration: This is a broader term that describes the movement of the dye from within the plastic to its surface or into a contacting substance. This can occur even without direct contact with a liquid.

Troubleshooting Guide: Minimizing Solvent Red 179 Bleeding and Migration

This guide provides a systematic approach to troubleshooting and resolving issues related to the bleeding and migration of Solvent Red 179.

Problem: Observed color transfer to adjacent materials or surfaces.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Bleeding or Migration Observed check_concentration Step 1: Verify Dye Concentration start->check_concentration is_high Is Concentration Too High? check_concentration->is_high reduce_concentration Action: Reduce Dye Loading is_high->reduce_concentration Yes check_polymer Step 2: Evaluate Polymer Compatibility is_high->check_polymer No conduct_testing Step 5: Perform Migration Testing reduce_concentration->conduct_testing is_compatible Is Polymer Compatible? check_polymer->is_compatible select_polymer Action: Consider Alternative Polymer is_compatible->select_polymer No check_processing Step 3: Review Processing Conditions is_compatible->check_processing Yes select_polymer->conduct_testing is_hot Are Temperatures Excessive? check_processing->is_hot optimize_temp Action: Optimize Processing Temperature is_hot->optimize_temp Yes check_additives Step 4: Analyze Formulation Additives is_hot->check_additives No optimize_temp->conduct_testing has_plasticizer Are High Levels of Plasticizers Present? check_additives->has_plasticizer modify_additives Action: Modify Additive Package has_plasticizer->modify_additives Yes has_plasticizer->conduct_testing No modify_additives->conduct_testing end End: Issue Resolved conduct_testing->end

Caption: A step-by-step workflow for troubleshooting bleeding and migration issues.

Step 1: Verify Dye Concentration

  • Issue: Using a higher concentration of Solvent Red 179 than necessary can lead to unbound dye molecules that are free to migrate.

  • Recommendation: Review the recommended dosage for your specific polymer. In many plastics, a transparent shade can be achieved with as little as 0.05% dye loading.

  • Action: Conduct a concentration ladder study to determine the minimum amount of dye required to achieve the desired color. This will help to avoid oversaturation of the polymer.

Step 2: Evaluate Polymer Compatibility

  • Issue: The chemical nature of the polymer plays a crucial role in dye solubility and retention.

  • Recommendation: While Solvent Red 179 is compatible with a wide range of polymers, its performance can vary. For instance, solvent dyes generally have lower solubility in polyolefins like PE and PP.[6]

  • Action: If migration is persistent in a particular polymer, consider evaluating an alternative grade or a different compatible polymer.

Step 3: Review Processing Conditions

  • Issue: High melt processing temperatures can increase the kinetic energy of the dye molecules, facilitating their movement within the polymer matrix.

  • Recommendation: Solvent Red 179 has a high heat resistance (up to 300°C), but it's crucial to operate within the optimal processing window for both the polymer and the dye.[4][5][7]

  • Action: Optimize processing parameters by reducing the melt temperature and residence time to the lowest possible values that still ensure proper mixing and part quality.

Step 4: Analyze Formulation Additives

  • Issue: Certain additives, particularly plasticizers, can increase the free volume within the polymer structure, creating pathways for dye migration.

  • Recommendation: Review the entire plastic formulation.

  • Action: If possible, consider reducing the concentration of plasticizers or substituting them with alternatives that have a lower impact on dye migration.

Data Presentation

Table 1: Properties of Solvent Red 179

PropertyValueSource(s)
Chemical FamilyKetoamine[1][2][3]
C.I. NameSolvent Red 179[1][8]
CAS Number6829-22-7, 89106-95-5[1][5][9]
Molecular FormulaC22H12N2O[1][8]
Heat Resistance280-300°C[4][5][7]
Light Fastness (in PS)7-8 (on a scale of 1-8)[1][5][7]
Melting Point~251°C[1][5][10]

Table 2: Solubility of Solvent Red 179 in Various Solvents at 20°C

SolventSolubility (g/L)Source(s)
Acetone1.6[3][5][7][10]
Butyl Acetate1.5 - 1.6[3][5][7][10]
Dichloromethane1.0 - 8.0[3][5][7][10]
Ethyl Alcohol0.9 - 8.0[3][5][7][10]
Methylbenzene4.0 - 4.1[3][10]

Experimental Protocols

Protocol 1: Evaluation of Dye Migration into a Contacting Medium (Extraction Test)

This protocol is designed to quantify the migration of Solvent Red 179 from a plastic sample into a liquid medium.

Extraction_Test_Workflow start Start: Prepare Plastic Samples prepare_samples 1. Prepare standardized plastic samples (known surface area and dye concentration) start->prepare_samples select_medium 2. Select appropriate extraction medium (e.g., ethanol, isopropanol, or a simulant) prepare_samples->select_medium immerse_samples 3. Immerse samples in the medium at a controlled temperature and duration select_medium->immerse_samples analyze_medium 4. Analyze the extraction medium for dye concentration using UV-Vis spectroscopy immerse_samples->analyze_medium calculate_migration 5. Calculate the amount of migrated dye per unit surface area of the plastic analyze_medium->calculate_migration end End: Quantified Migration Data calculate_migration->end

Caption: Workflow for quantifying dye migration into a liquid medium.

Methodology:

  • Sample Preparation: Prepare plastic plaques or films of a standardized size and thickness containing a known concentration of Solvent Red 179.

  • Extraction Medium Selection: Choose a solvent in which Solvent Red 179 is soluble and that is relevant to the end-use application of the plastic. Common choices include ethanol, isopropanol, or food simulants for packaging applications.

  • Immersion: Immerse the plastic samples in the extraction medium in a sealed container. The ratio of the sample surface area to the volume of the medium should be kept constant across all experiments.

  • Incubation: Place the containers in a controlled environment (e.g., an oven or incubator) at a specific temperature and for a defined period. These conditions should be chosen to simulate the intended use or storage conditions of the final product.

  • Analysis: After the incubation period, remove the plastic samples. Analyze the concentration of Solvent Red 179 in the extraction medium using a suitable analytical technique, such as UV-Visible spectrophotometry, by measuring the absorbance at its λmax.

  • Quantification: Create a calibration curve using known concentrations of Solvent Red 179 in the extraction medium. Use this curve to determine the concentration of the migrated dye in the experimental samples. Express the results as the mass of migrated dye per unit surface area of the plastic sample.

Protocol 2: Evaluation of Dye Bleeding onto a Solid Contact Surface (Crocking Test)

This protocol assesses the transfer of color from the plastic surface to a solid material upon rubbing.

Methodology:

  • Sample Preparation: Use a flat, colored plastic sample.

  • Contact Material: A standard white cotton cloth is typically used.

  • Procedure:

    • Wrap the white cotton cloth around a finger or a standardized crockmeter finger.

    • Rub the cloth against the surface of the colored plastic sample with a consistent pressure for a specified number of cycles (e.g., 10 double rubs).

  • Evaluation:

    • Visually assess the degree of color transfer to the white cotton cloth.

    • For a more quantitative assessment, use a colorimeter to measure the color difference (ΔE) on the cotton cloth before and after the test. A higher ΔE value indicates a greater degree of bleeding.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in Solvent Red 179 Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing fluorescence imaging experiments using Solvent Red 179. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the signal-to-noise ratio (SNR) in their imaging data.

Frequently Asked Questions (FAQs)

Q1: What is Solvent Red 179 and why is it used in fluorescence imaging?

Solvent Red 179 is a fluorescent dye belonging to the aminoanthraquinone class.[1] These dyes are known for their good light fastness.[1] While primarily used in industrial applications for coloring plastics and textiles, its fluorescent properties can be harnessed for imaging applications in life sciences research. Its chemical structure suggests it likely emits in the red to far-red spectrum, a region often preferred for biological imaging to minimize autofluorescence from cells and tissues.

Q2: What are the typical fluorescence properties of Solvent Red 179?

Direct, published data on the specific fluorescence properties of Solvent Red 179 for microscopy applications is limited. However, based on its chemical class (aminoanthraquinone), we can infer some general characteristics. Dyes of this type typically have broad absorption and emission spectra. The photophysical properties of aminoanthraquinone dyes can be influenced by the solvent environment.[2] It is crucial to experimentally determine the optimal excitation and emission wavelengths for your specific experimental setup.

Expected Photophysical Properties of Aminoanthraquinone Dyes

PropertyExpected Range/CharacteristicImportance for Fluorescence Imaging
Excitation Maximum (λex) Broad, likely in the green to orange range (500-600 nm)Determines the optimal laser line or filter for excitation.
Emission Maximum (λem) Broad, likely in the red to far-red range (600-700 nm)Determines the optimal emission filter to collect the fluorescence signal.
Stokes Shift Moderate to largeA larger Stokes shift minimizes bleed-through from the excitation source into the emission channel.
Quantum Yield (Φf) Variable, can be sensitive to solvent polarityA higher quantum yield results in a brighter signal. The local environment of the dye can significantly impact its brightness.[2]
Photostability Generally good, but photobleaching can still occurHigh photostability is critical for long-term imaging and time-lapse experiments.

Disclaimer: The values in this table are estimations based on the properties of similar dyes. Experimental validation is highly recommended.

Q3: What are the main sources of noise in my Solvent Red 179 images?

Noise in fluorescence imaging can be broadly categorized into two types:

  • Signal-dependent noise (Photon Shot Noise): This is an inherent property of light and is proportional to the square root of the signal intensity. A brighter signal will have higher shot noise, but the signal-to-noise ratio will also be higher.

  • Signal-independent noise:

    • Background Fluorescence: This is often the most significant source of noise and can originate from several sources including the sample itself (autofluorescence), the imaging medium, or unbound fluorescent molecules.[3]

    • Detector Noise: This includes read noise and dark current from the camera.

Troubleshooting Guide: Low Signal-to-Noise Ratio

This guide provides a systematic approach to identifying and resolving common issues that lead to a poor signal-to-noise ratio in your Solvent Red 179 imaging experiments.

Problem 1: Weak Fluorescent Signal

A weak signal is a primary contributor to a low SNR. The following steps can help you enhance the signal from your Solvent Red 179 probe.

Troubleshooting Steps:

  • Optimize Dye Concentration:

    • Issue: Using a suboptimal concentration of Solvent Red 179 can lead to a weak signal (too low) or aggregation and self-quenching (too high).

    • Solution: Perform a concentration titration to determine the optimal dye concentration for your specific application and sample type.

  • Verify Excitation and Emission Settings:

    • Issue: Incorrect filter sets or laser lines will not efficiently excite the dye or collect its emission.

    • Solution: If you have access to a spectrophotometer, measure the excitation and emission spectra of Solvent Red 179 in a solvent that mimics your experimental conditions. Otherwise, test a range of standard filter sets for red-emitting dyes (e.g., TRITC, Texas Red, Cy5) to find the best fit.

  • Check Illumination Intensity:

    • Issue: Insufficient excitation light will result in a weak signal.

    • Solution: Gradually increase the laser power or illumination intensity. Be mindful that excessive power can lead to rapid photobleaching.

  • Increase Camera Exposure Time or Gain:

    • Issue: Short exposure times may not collect enough photons to generate a strong signal.

    • Solution: Increase the camera's exposure time or gain. Note that increasing gain can also amplify detector noise.

Problem 2: High Background Fluorescence

High background fluorescence can obscure your signal of interest. The following strategies can help reduce background noise.

Troubleshooting Steps:

  • Reduce Autofluorescence:

    • Issue: Biological samples, particularly those that are fixed, can exhibit significant autofluorescence.

    • Solution:

      • Spectral Separation: If possible, choose a fluorophore that emits in a spectral region with low autofluorescence (typically longer wavelengths).

      • Background Subtraction: Acquire an image of an unstained control sample and use it to subtract the background from your stained samples during image analysis.

      • Chemical Quenching: In fixed samples, agents like Sodium Borohydride or Sudan Black B can be used to quench autofluorescence. However, these may also affect the signal from your dye, so optimization is necessary.

  • Optimize Staining and Washing Protocols:

    • Issue: Non-specific binding of the dye or insufficient removal of unbound dye can lead to high background.

    • Solution:

      • Include blocking steps in your staining protocol to reduce non-specific binding sites.

      • Increase the number and duration of washing steps after staining to thoroughly remove unbound Solvent Red 179.

  • Use Appropriate Imaging Media:

    • Issue: Some components in cell culture media can be fluorescent.

    • Solution: For live-cell imaging, switch to a phenol (B47542) red-free medium or an optically clear imaging buffer during the imaging session.

Problem 3: Rapid Photobleaching

Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light, leading to signal loss over time.

Troubleshooting Steps:

  • Reduce Excitation Light Exposure:

    • Issue: Continuous high-intensity illumination rapidly destroys the fluorophore.

    • Solution:

      • Minimize the illumination intensity to the lowest level that provides an acceptable signal.

      • Reduce the camera exposure time.

      • Use a neutral density filter to attenuate the excitation light.[4][5]

      • For time-lapse imaging, decrease the frequency of image acquisition.

  • Use Antifade Reagents:

    • Issue: The presence of reactive oxygen species can accelerate photobleaching.

    • Solution: Mount your samples in a commercially available antifade mounting medium. These reagents contain scavengers that reduce the effects of photobleaching.[6]

Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Spectra

Objective: To experimentally determine the peak excitation and emission wavelengths for Solvent Red 179 in a relevant solvent.

Materials:

  • Solvent Red 179

  • Spectro-grade solvent (e.g., ethanol, DMSO, or an appropriate buffer)

  • Fluorometer

Methodology:

  • Prepare a dilute stock solution of Solvent Red 179 in the chosen solvent.

  • Excitation Spectrum:

    • Set the emission wavelength to an estimated value (e.g., 620 nm).

    • Scan a range of excitation wavelengths (e.g., 450 nm to 600 nm).

    • The wavelength that gives the highest fluorescence intensity is the excitation maximum.

  • Emission Spectrum:

    • Set the excitation wavelength to the determined maximum (from the previous step).

    • Scan a range of emission wavelengths (e.g., 580 nm to 750 nm).

    • The wavelength with the highest intensity is the emission maximum.

Protocol 2: Evaluating Photostability

Objective: To assess the rate of photobleaching of Solvent Red 179 under your specific imaging conditions.

Materials:

  • Sample stained with Solvent Red 179

  • Fluorescence microscope with a time-lapse imaging capability

Methodology:

  • Prepare your sample as you would for a typical imaging experiment.

  • Focus on a representative field of view.

  • Set the imaging parameters (laser power, exposure time) to the maximum you would likely use.

  • Acquire a time-lapse series of images with continuous illumination.

  • Measure the mean fluorescence intensity of a region of interest in each image over time.

  • Plot the normalized intensity against time. A rapid decay indicates poor photostability under those conditions.

Visualizing Workflows and Concepts

To aid in understanding the processes involved in optimizing your fluorescence imaging, the following diagrams have been generated.

Troubleshooting_Workflow Start Low SNR in Solvent Red 179 Image WeakSignal Is the signal weak? Start->WeakSignal HighBackground Is the background high? WeakSignal->HighBackground No OptimizeConcentration Optimize Dye Concentration WeakSignal->OptimizeConcentration Yes Photobleaching Is the signal fading quickly? HighBackground->Photobleaching No ReduceAutofluorescence Reduce Autofluorescence HighBackground->ReduceAutofluorescence Yes ReduceExposure Reduce Illumination Intensity/Time Photobleaching->ReduceExposure Yes End Improved SNR Photobleaching->End No CheckFilters Verify Excitation/Emission Filters OptimizeConcentration->CheckFilters IncreaseIllumination Increase Illumination/Exposure CheckFilters->IncreaseIllumination IncreaseIllumination->HighBackground OptimizeWashing Optimize Staining/Washing ReduceAutofluorescence->OptimizeWashing ChangeMedia Use Imaging Medium OptimizeWashing->ChangeMedia ChangeMedia->Photobleaching UseAntifade Use Antifade Reagent ReduceExposure->UseAntifade UseAntifade->End

Caption: A logical workflow for troubleshooting common causes of low signal-to-noise ratio in fluorescence imaging.

Signal_Enhancement_Strategies cluster_Signal Signal Enhancement cluster_Noise Noise Reduction OptimizeDye Optimize Dye Concentration SNR Improved Signal-to-Noise Ratio OptimizeDye->SNR IncreaseExcitation Increase Excitation Intensity IncreaseExcitation->SNR IncreaseExposure Increase Exposure/Gain IncreaseExposure->SNR ReduceAutofluorescence Reduce Autofluorescence ReduceAutofluorescence->SNR OptimizeWashing Improve Washing Steps OptimizeWashing->SNR UseAntifade Use Antifade Reagents UseAntifade->SNR BackgroundSubtraction Background Subtraction BackgroundSubtraction->SNR

Caption: Key strategies for enhancing the signal and reducing the noise to improve the overall signal-to-noise ratio.

References

Validation & Comparative

High-Temperature Applications: A Comparative Guide to Alternatives for C.I. Solvent Red 179

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development seeking robust coloring agents for high-temperature processes, C.I. Solvent Red 179 is a common choice. However, a range of high-performance alternatives, primarily from the anthraquinone (B42736) and perylene (B46583) classes of dyes, offer comparable or superior thermal stability and other critical properties. This guide provides an objective comparison of these alternatives, supported by available data and detailed experimental protocols for their evaluation.

This compound, a perinone-based dye, is known for its good heat resistance, often cited up to 300°C, making it suitable for coloring a variety of plastics and fibers. However, for applications demanding even higher thermal stability, or for specific polymer matrices, exploring alternatives is crucial. This guide focuses on two primary classes of alternatives: other high-performance solvent dyes and perylene-based pigments.

Quantitative Performance Comparison

To facilitate a clear comparison, the following tables summarize the key performance indicators of this compound and its notable alternatives. Data has been compiled from various technical datasheets and scientific publications.

Table 1: Physical and Thermal Properties of High-Temperature Red Dyes

Dye NameC.I. NameChemical ClassMelting Point (°C)Heat Stability (°C)
Reference
Solvent Red 179564150Perinone251[1]300[1]
Alternatives
Solvent Red 207617001AnthraquinoneNot specified320
MACROLEX® Red EGSolvent Red 135Perinone318Up to 350
MACROLEX® Red BSolvent Red 195Azo~210Up to 300
Perylene Red (generic)Pigment Red 179Perylene>300>300

Table 2: Fastness Properties of High-Temperature Red Dyes

Dye NameC.I. NameLight Fastness (in PS, 1-8 scale)
Reference
Solvent Red 1795641508[1]
Alternatives
Solvent Red 2076170017-8
MACROLEX® Red EGSolvent Red 1358
MACROLEX® Red BSolvent Red 1957-8
Perylene Red (generic)Pigment Red 1798

In-Depth Look at the Alternatives

1. Anthraquinone Dyes: C.I. Solvent Red 207

Anthraquinone dyes are known for their inherent stability due to their fused aromatic ring structure. C.I. Solvent Red 207 stands out as a viable alternative with a higher heat resistance compared to Solvent Red 179. Its good lightfastness makes it suitable for applications where long-term color stability is required.

2. High-Performance Perinone Dyes: MACROLEX® Red EG (C.I. Solvent Red 135)

While belonging to the same chemical class as the reference, MACROLEX® Red EG demonstrates superior thermal stability. This makes it an excellent "drop-in" alternative for processes requiring higher temperatures than what Solvent Red 179 can withstand.

3. Perylene Dyes: Pigment Red 179

Perylene dyes are a class of high-performance pigments renowned for their exceptional thermal and light stability. Pigment Red 179, a representative of this class, offers excellent resistance to high temperatures and superior lightfastness, making it a top-tier choice for demanding applications.

Experimental Protocols for Performance Evaluation

To ensure a rigorous and standardized comparison of these dyes, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the dyes.

Methodology:

  • A sample of 5-10 mg of the dye powder is placed in a TGA crucible.

  • The sample is heated from room temperature to 600°C at a constant rate of 10°C/min under an inert nitrogen atmosphere.

  • The weight loss of the sample is recorded as a function of temperature.

  • The decomposition temperature is determined as the temperature at which a significant weight loss is observed.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and observe any phase transitions upon heating.

Methodology:

  • A sample of 2-5 mg of the dye is hermetically sealed in an aluminum DSC pan.

  • The sample is heated from room temperature to a temperature above its expected melting point at a constant rate of 10°C/min under a nitrogen atmosphere.

  • The heat flow to the sample is measured as a function of temperature.

  • The melting point is identified as the peak of the endothermic transition.

Color Stability in Polymer Matrix

Objective: To evaluate the color stability of the dyes in a specific polymer at high processing temperatures.

Methodology:

  • Prepare a masterbatch of the dye in the desired polymer (e.g., polycarbonate, PET) at a specific concentration (e.g., 1%).

  • Process the masterbatch at various elevated temperatures (e.g., 280°C, 300°C, 320°C) for a set residence time (e.g., 5 minutes) using an injection molding machine or an extruder.

  • Measure the color of the resulting polymer plaques using a spectrophotometer.

  • Calculate the color difference (ΔE) between the samples processed at different temperatures and a reference sample processed at a lower temperature. A smaller ΔE indicates better color stability.

Visualizing Chemical Structures and Workflows

To better understand the materials and processes discussed, the following diagrams are provided.

G cluster_structures Chemical Structures of Red Dyes Solvent_Red_179 This compound (Perinone) Solvent_Red_207 C.I. Solvent Red 207 (Anthraquinone) Perylene_Red Perylene Red (e.g., Pigment Red 179)

Caption: Chemical classes of this compound and its alternatives.

G Start Dye Sample TGA Thermogravimetric Analysis (TGA) (Determine Decomposition Temperature) Start->TGA DSC Differential Scanning Calorimetry (DSC) (Determine Melting Point) Start->DSC Masterbatch Prepare Polymer Masterbatch Start->Masterbatch Analysis Data Analysis (TGA/DSC Curves, ΔE*) TGA->Analysis DSC->Analysis Processing High-Temperature Processing (Injection Molding/Extrusion) Masterbatch->Processing Color_Measurement Spectrophotometric Color Measurement Processing->Color_Measurement Color_Measurement->Analysis

Caption: Experimental workflow for evaluating high-temperature dye performance.

High-Temperature Degradation Pathways

The superior thermal stability of anthraquinone and perylene dyes compared to many other organic colorants can be attributed to their robust, fused aromatic structures.

  • Anthraquinone Dyes: The degradation of anthraquinone structures at high temperatures typically involves the cleavage of substituent groups before the core aromatic structure breaks down. The fused ring system provides significant resonance stabilization, requiring high energy to initiate decomposition.

  • Perinone and Perylene Dyes: These dyes also possess extensive fused aromatic systems. Their degradation pathways are complex but generally involve the breaking of the imide or lactam rings at very high temperatures, followed by the fragmentation of the polycyclic aromatic core. The high degree of conjugation in these molecules contributes to their exceptional thermal stability.

G High_Temp High Temperature Exposure Anthraquinone Anthraquinone Core High_Temp->Anthraquinone Side_Chain_Cleavage Side-Chain Cleavage Anthraquinone->Side_Chain_Cleavage Initial Stage Aromatic_Ring_Fission Aromatic Ring Fission Side_Chain_Cleavage->Aromatic_Ring_Fission Advanced Stage Degradation_Products Degradation Products Aromatic_Ring_Fission->Degradation_Products

Caption: Generalized degradation pathway for anthraquinone dyes at high temperatures.

Conclusion

While this compound remains a viable option for many high-temperature applications, several alternatives offer enhanced performance, particularly in terms of thermal stability. Anthraquinone-based dyes like C.I. Solvent Red 207 and high-performance perinones such as MACROLEX® Red EG provide incremental improvements. For the most demanding applications requiring exceptional heat and light stability, perylene-based pigments are a superior choice. The selection of the optimal colorant will depend on the specific processing conditions, the polymer matrix, and the end-use performance requirements. It is strongly recommended that researchers and developers conduct their own comparative studies using the outlined experimental protocols to determine the most suitable alternative for their specific needs.

References

Comparative analysis of the photostability of different solvent red dyes

Author: BenchChem Technical Support Team. Date: December 2025

The longevity and performance of colored materials are critically influenced by the photostability of the dyes used. For researchers and professionals in drug development and related scientific fields, selecting a solvent dye with appropriate resistance to light-induced degradation is paramount. This guide provides a comparative analysis of the photostability of several common Solvent Red dyes, supported by experimental data and detailed methodologies.

Comparative Photostability Data

The photostability of a dye is often quantified using the Blue Wool Scale, an industry standard for assessing lightfastness. The scale ranges from 1 (very poor) to 8 (excellent). Below is a summary of the lightfastness ratings for various Solvent Red dyes, compiled from available data. It is important to note that the substrate in which the dye is incorporated can influence its photostability.

Dye NameC.I. NameChemical ClassLightfastness (Blue Wool Scale)
Solvent Red 135564120Perinone7-8
Solvent Red 179564150Perinone8
Solvent Red 195-Azo7
Solvent Red 11160505Anthraquinone (B42736)7
Solvent Red 2426105Diazo5-6
Solvent Red 19 & 164-DiazoUnstable

Key Observations:

  • High Photostability: Solvent Red 135 and Solvent Red 179, both belonging to the perinone class of dyes, exhibit the highest photostability with Blue Wool Scale ratings of 7-8 and 8, respectively.[1][2] This makes them suitable for applications requiring long-term color stability under light exposure.

  • Good Photostability: Solvent Red 195 (an azo dye) and Solvent Red 111 (an anthraquinone dye) also demonstrate good lightfastness with a rating of 7.[1][3]

  • Moderate Photostability: Solvent Red 24, a diazo dye, shows moderate photostability with a rating of 5-6.

  • Low Photostability: Studies have indicated that Solvent Red 19 and Solvent Red 164 are unstable when exposed to UV-A irradiation and temperature, leading to photodegradation.[4]

Experimental Protocol for Photostability Testing

A standardized method for evaluating the photostability of solvent dyes is crucial for obtaining comparable results. The following protocol is a synthesized methodology based on industry standards such as ISO 105-B02.

Objective: To determine the relative photostability of different Solvent Red dyes in a common solvent by measuring the change in their absorbance after exposure to a controlled light source.

Materials and Equipment:

  • Solvent Red dyes (e.g., Solvent Red 24, 111, 135, 179, 195)

  • Spectrophotometric grade solvent (e.g., ethanol, toluene, or a specific polymer matrix)

  • Volumetric flasks and pipettes

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

  • Controlled irradiation chamber with a Xenon arc lamp (simulating sunlight)

  • Light intensity meter (radiometer)

  • Temperature and humidity control system

  • Aluminum foil

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of each Solvent Red dye at a concentration of 100 mg/L in the chosen solvent.

    • From the stock solutions, prepare individual test solutions at a concentration that gives an initial absorbance maximum between 1.0 and 1.5 AU (Absorbance Units). This ensures the measurements are within the linear range of the spectrophotometer.

  • Initial Absorbance Measurement:

    • For each dye solution, measure the full UV-Vis absorbance spectrum (e.g., from 300 to 700 nm) using the spectrophotometer.

    • Record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength. This is the initial absorbance (A₀) at time t=0.

  • Sample Exposure:

    • Fill two quartz cuvettes with each dye solution.

    • Wrap one cuvette of each pair completely in aluminum foil. This will serve as the dark control to account for any thermal degradation.

    • Place all cuvettes (exposed samples and dark controls) in the irradiation chamber.

    • Expose the samples to the Xenon arc lamp at a constant irradiance (e.g., 765 W/m²) and controlled temperature (e.g., 45°C) and humidity.

  • Periodic Absorbance Measurements:

    • At predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours), remove the cuvettes from the chamber.

    • Measure the absorbance spectrum of each exposed sample and its corresponding dark control at their respective λmax. Let the absorbance of the exposed sample be A_t and the dark control be A_c.

  • Data Analysis:

    • Calculate the percentage of degradation for each exposed sample at each time point using the following formula: Degradation (%) = [(A₀ - (A_t - (A₀ - A_c))) / A₀] * 100 (This formula corrects for any change in absorbance not due to light exposure).

    • Plot the percentage of degradation versus exposure time for each dye.

    • For a more in-depth analysis, the degradation kinetics can be determined. For many dyes, photodegradation follows pseudo-first-order kinetics.[5][6] The natural logarithm of the normalized absorbance (ln(A_t/A₀)) can be plotted against time. The negative of the slope of this line gives the pseudo-first-order rate constant (k).

Logical Workflow for Photostability Analysis

The following diagram illustrates the logical steps involved in the comparative photostability analysis of solvent red dyes.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion A Select Solvent Red Dyes B Prepare Standardized Dye Solutions A->B C Initial UV-Vis Measurement (t=0) B->C D Controlled Light Exposure (Xenon Arc Lamp) C->D F Control Group (Dark Condition) C->F E Periodic UV-Vis Measurements D->E G Calculate % Degradation vs. Time E->G F->E H Determine Photodegradation Rate Constants (k) G->H J Rank Dyes by Photostability H->J I Compare Blue Wool Scale Ratings I->J

Experimental workflow for photostability analysis.

Factors Influencing Photostability

The photostability of a solvent dye is not an intrinsic property but is influenced by several factors:

  • Chemical Structure: The inherent molecular structure of the dye is the primary determinant of its stability. For instance, perinone structures (e.g., Solvent Red 135 and 179) are generally more stable than diazo structures (e.g., Solvent Red 24).[1][2]

  • Solvent/Matrix: The medium in which the dye is dissolved can significantly impact its photostability. The polarity of the solvent can affect the electronic state of the dye molecule and its susceptibility to degradation.[7]

  • Light Intensity and Wavelength: Higher light intensity and the presence of UV radiation accelerate photodegradation.

  • Temperature: Elevated temperatures can increase the rate of degradation reactions.[4]

  • Presence of Oxygen and Other Substances: Oxygen can participate in photo-oxidative degradation pathways. Other substances in the formulation, such as UV absorbers or quenchers, can enhance photostability.

References

Cross-referencing spectroscopic data of Solvent Red 179 with literature values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-referencing of experimentally obtained spectroscopic data for Solvent Red 179 with literature values. Due to a lack of publicly available, specific spectroscopic data (absorption maxima, molar absorptivity, and emission maxima) for Solvent Red 179 in various solvents from the conducted literature search, this document serves as a template for analysis once such data is acquired.

Data Presentation: Spectroscopic Properties of Solvent Red 179

The following table is structured to allow for a direct comparison between experimental findings and established literature values. Researchers can populate the "Experimental Value" columns with their own data for a comprehensive comparison.

Spectroscopic PropertySolventLiterature ValueExperimental Value
Absorption Maximum (λmax) Data not found
EthanolData not found
MethanolData not found
DMSOData not found
AcetoneData not found
Molar Absorptivity (ε) Data not found
EthanolData not found
MethanolData not found
DMSOData not found
AcetoneData not found
Emission Maximum (λem) Data not found
EthanolData not found
MethanolData not found
DMSOData not found
AcetoneData not found

Note: An extensive search of scientific literature and chemical databases did not yield specific, publicly available data for the absorption maximum, molar absorptivity, and emission maximum of Solvent Red 179 in the listed solvents.

Experimental Protocols

The following are detailed methodologies for conducting key spectroscopic experiments to determine the properties of Solvent Red 179.

1. UV-Visible (UV-Vis) Absorption Spectroscopy

This experiment determines the absorption maximum (λmax) and molar absorptivity (ε) of Solvent Red 179.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is required.

  • Materials:

    • Solvent Red 179

    • Spectroscopic grade solvents (e.g., Ethanol, Methanol, DMSO, Acetone)

    • Volumetric flasks

    • Pipettes

    • Quartz cuvettes (1 cm path length)

  • Procedure:

    • Stock Solution Preparation: Accurately weigh a small amount of Solvent Red 179 and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

    • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain solutions with a range of concentrations.

    • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stabilization.

    • Blank Measurement: Fill a clean cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum across the desired wavelength range (e.g., 300-800 nm).[1]

    • Sample Measurement: Rinse the cuvette with a small amount of the most dilute sample solution before filling it. Place the cuvette in the sample holder and record the absorption spectrum.

    • Repeat step 5 for all the prepared dilutions, moving from the least concentrated to the most concentrated.

    • Data Analysis:

      • Identify the wavelength of maximum absorbance (λmax) from the spectra.

      • According to the Beer-Lambert law, absorbance is directly proportional to concentration. Plot a graph of absorbance at λmax versus the concentration of the dye.

      • The molar absorptivity (ε) can be calculated from the slope of the resulting calibration curve.

2. Fluorescence Spectroscopy

This experiment determines the emission maximum (λem) of Solvent Red 179.

  • Instrumentation: A spectrofluorometer is required.

  • Materials:

    • Solvent Red 179 solution (prepared as in the UV-Vis experiment)

    • Spectroscopic grade solvents

    • Quartz fluorescence cuvettes

  • Procedure:

    • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation wavelength to the λmax value determined from the UV-Vis absorption experiment.

    • Blank Measurement: Fill a fluorescence cuvette with the pure solvent and run an emission scan to check for any background fluorescence.

    • Sample Measurement: Fill the cuvette with a dilute solution of Solvent Red 179. It is crucial to use a dilute solution to avoid inner filter effects.

    • Place the cuvette in the sample holder and record the emission spectrum over a wavelength range longer than the excitation wavelength.

    • Data Analysis: Identify the wavelength at which the fluorescence intensity is highest; this is the emission maximum (λem).

Experimental Workflow

The following diagram illustrates the logical workflow for the cross-referencing of spectroscopic data.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_comparison Cross-Referencing prep_stock Prepare Stock Solution of Solvent Red 179 prep_dilutions Perform Serial Dilutions prep_stock->prep_dilutions uv_vis UV-Vis Spectroscopy prep_dilutions->uv_vis fluorescence Fluorescence Spectroscopy prep_dilutions->fluorescence get_abs Determine λmax and Absorbance uv_vis->get_abs get_em Determine λem fluorescence->get_em calc_epsilon Calculate Molar Absorptivity (ε) get_abs->calc_epsilon compare_data Compare Experimental Data with Literature Values get_em->compare_data calc_epsilon->compare_data lit_search Literature Search for Spectroscopic Data lit_search->compare_data

Experimental workflow for spectroscopic data cross-referencing.

References

A Comparative Performance Analysis of C.I. Solvent Red 179 and Other Perylene-Based Dyes for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of high-performance fluorescent dyes is critical for generating reliable and reproducible data. Perylene-based dyes are a prominent class of fluorophores known for their exceptional photostability and high fluorescence quantum yields. This guide provides a detailed comparison of C.I. Solvent Red 179 against other notable perylene (B46583) dyes, supported by available experimental data.

Perylene dyes are characterized by their polycyclic aromatic hydrocarbon core, which imparts excellent thermal and chemical stability.[1] Their rigid structure contributes to high molar absorption coefficients and fluorescence quantum yields, making them valuable tools in various applications, including cellular imaging, single-molecule spectroscopy, and materials science.[2][3] However, performance characteristics such as photostability and quantum yield can vary between different perylene derivatives, influencing their suitability for specific experimental needs.[1]

Quantitative Performance Data

The following table summarizes key performance indicators for this compound and other selected perylene-based dyes based on available data. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should, therefore, be made with caution.

Dye NameC.I. NameCAS NumberHeat Stability (°C)Light FastnessFluorescence Quantum Yield (Φf)Photobleaching Quantum Yield (Φbl)Solubility (in Toluene)
Solvent Red 179 56415089106-94-53008Data Not AvailableData Not Available4.1 g/L
Lumogen F Red 305 -112100-07-9HighExcellent~0.97 (in PMMA)[4]High (Qualitative)[1]Soluble
Perylene Orange -82953-57-9HighGoodNear-unity[5]Non-negligible from excited states[1]Soluble
Perylene Diimide (PDI) --HighExcellent0.97 (in Toluene)[2]2 x 10⁻⁸ (in PMMA)[1]Varies with substituents
Terrylene Diimide (TDI) --HighExcellentData Not Available2 x 10⁻⁸ (at 520 nm in PMMA), 2 x 10⁻¹⁰ (at 647 nm in PMMA)[1]Varies with substituents

Light Fastness is rated on a scale of 1 to 8, with 8 being the highest.[6][7]

Experimental Protocols

Accurate and reproducible measurement of dye performance is essential. Below are detailed methodologies for key experiments.

1. Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence intensity of the test sample to a standard with a known quantum yield.

  • Instrumentation: A calibrated fluorescence spectrometer and a UV-Vis spectrophotometer are required.

  • Procedure:

    • Standard Selection: Choose a reference standard with a known quantum yield and an absorption/emission profile similar to the test sample.

    • Solution Preparation: Prepare a series of dilute solutions of both the test dye and the standard in the same high-purity, spectroscopic-grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

    • Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

    • Fluorescence Measurement: Measure the fluorescence emission spectra of each solution using a fluorescence spectrometer, ensuring identical excitation wavelength and instrument parameters for both the sample and the standard.

    • Data Analysis: Integrate the area under the emission curve for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard. The resulting plots should be linear.

  • Calculation: The quantum yield of the sample (Φf_sample) is calculated using the following equation:

    Φf_sample = Φf_std * (m_sample / m_std) * (η_sample² / η_std²)

    where Φf_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[8][9]

2. Determination of Photostability (Photobleaching Quantum Yield)

Photostability refers to a dye's resistance to photochemical degradation upon exposure to light. It is often quantified by the photobleaching quantum yield (Φbl), where a lower value indicates higher stability.[1]

  • Instrumentation: A fluorescence microscope equipped with a stable, continuous-wave laser source and a sensitive detector (e.g., a CCD camera or a photomultiplier tube).

  • Procedure:

    • Sample Preparation: Prepare a thin film of the dye embedded in a polymer matrix (e.g., PMMA) on a glass coverslip. Alternatively, a dilute solution of the dye can be used.

    • Irradiation: Continuously illuminate a defined area of the sample with the laser at a constant intensity.

    • Fluorescence Monitoring: Record the fluorescence intensity from the illuminated area over time.

    • Data Analysis: Plot the fluorescence intensity as a function of time. The resulting decay curve can be fitted to an exponential function to determine the photobleaching rate constant (k_bl).

  • Calculation: The photobleaching quantum yield (Φbl) can be calculated if the photon flux (I), the absorption cross-section of the dye (σ), and the photobleaching rate constant (k_bl) are known, using the equation:

    Φbl = k_bl / (σ * I)[1]

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Evaluating Fluorescent Dyes in Cellular Imaging

The following diagram illustrates a typical workflow for assessing the suitability of a fluorescent dye for live-cell imaging applications.

G A Dye Preparation (Solubilization, Concentration Series) C Cell Staining (Incubation Time, Temperature) A->C B Cell Culture (Seeding, Adhesion) B->C D Washing Steps (Removal of Excess Dye) C->D H Cytotoxicity Assay (Cell Viability) C->H E Live-Cell Imaging (Fluorescence Microscopy) D->E F Data Acquisition (Image Capture, Time-lapse) E->F G Image Analysis (Signal-to-Noise, Photostability, Localization) F->G I Performance Evaluation G->I H->I

Caption: Workflow for fluorescent dye evaluation in cell imaging.

Simplified Jablonski Diagram Illustrating Photobleaching Pathways

This diagram depicts the electronic state transitions of a fluorophore, including the pathways that can lead to photobleaching.

G S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence T1 T₁ (Triplet State) S1->T1 Intersystem Crossing P Photobleached State T1->P Photochemical Reaction

Caption: Simplified Jablonski diagram of photobleaching.

References

A Comparative Guide to the Fluorescence Properties of Solvent Red 179 and Rhodamine B

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed framework for the quantitative comparison of fluorescence intensity between Solvent Red 179 and the well-characterized fluorescent dye, Rhodamine B. While extensive data is available for Rhodamine B, quantitative fluorescence parameters for Solvent Red 179 are not readily found in publicly accessible literature. Therefore, this document outlines the established properties of Rhodamine B as a benchmark and presents a comprehensive experimental protocol for researchers to determine the fluorescence characteristics of Solvent Red 179 and perform a direct comparison.

Introduction to Fluorescent Dyes

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. The intensity of this emitted light is a critical parameter for many applications in research and drug development, including fluorescence microscopy, flow cytometry, and high-throughput screening. The fluorescence intensity of a dye is primarily determined by two key photophysical properties:

  • Molar Extinction Coefficient (ε): This value measures how strongly a chemical species absorbs light at a given wavelength. A higher molar extinction coefficient leads to greater absorption of excitation light.

  • Fluorescence Quantum Yield (Φf): This is the ratio of photons emitted to photons absorbed. It represents the efficiency of the fluorescence process. A quantum yield closer to 1 indicates a highly efficient fluorophore.

The overall fluorescence brightness is proportional to the product of these two values (ε × Φf).

Benchmark Profile: Rhodamine B

Rhodamine B is a widely used, highly fluorescent rhodamine dye that serves as an excellent standard for fluorescence studies. Its photophysical properties, however, are known to be sensitive to the solvent environment.

Table 1: Photophysical Properties of Rhodamine B

PropertyValueSolventCitation
Excitation Maximum (λex) ~546 nmEthanol (B145695)[1][2]
Emission Maximum (λem) ~567 nmEthanol[1][2]
Molar Extinction Coefficient (ε) 106,000 cm-1M-1Ethanol[2][3]
Fluorescence Quantum Yield (Φf) 0.31 - 0.70Water - Ethanol[2][3][4]

Note: The quantum yield of Rhodamine B can vary significantly depending on the solvent, concentration, and measurement method. For instance, values as high as 0.92 have been reported in ethanol relative to a fluorescein (B123965) standard.[5][6] Its solubility is reported as ~15 g/L in ethanol.[7]

Profile: Solvent Red 179

Solvent Red 179 is a yellowish-red, polymer-soluble dye.[8][9] It is commonly used for coloring various plastics, including polystyrene (PS), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET).[8][9][10] While it is classified as a fluorescent dye, specific quantitative data regarding its molar extinction coefficient and quantum yield are not available in the reviewed literature. To conduct a quantitative comparison with Rhodamine B, these parameters must be determined experimentally.

Experimental Protocol for Quantitative Comparison

To compare the fluorescence intensity of Solvent Red 179 and Rhodamine B, the relative fluorescence quantum yield of Solvent Red 179 can be determined using Rhodamine B as a known standard. This procedure is a well-established comparative method.[11]

Objective: To calculate the fluorescence quantum yield of Solvent Red 179 (Sample) relative to Rhodamine B (Standard).

Materials and Equipment:

  • Solvent Red 179

  • Rhodamine B (as a standard)

  • High-purity ethanol (or another appropriate solvent in which both dyes are soluble and stable)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer with spectral correction capabilities

  • Volumetric flasks and pipettes

  • 1 cm pathlength quartz cuvettes

Methodology:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of both Solvent Red 179 and Rhodamine B in ethanol at a concentration of approximately 1x10-4 M. Ensure the dyes are fully dissolved.

  • Preparation of Dilutions for Absorbance:

    • From the stock solutions, prepare a series of dilutions for both dyes in ethanol.

    • The final concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1. This is critical to avoid inner-filter effects where the sample reabsorbs its own emitted light.[3]

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, measure the absorbance spectra for all prepared solutions.

    • Determine the excitation wavelength (λex) to be used for fluorescence measurements. This is typically the absorbance maximum of the standard (Rhodamine B, ~546 nm).

    • Record the absorbance value at this excitation wavelength for all solutions of both the sample and the standard.

  • Fluorescence Emission Measurements:

    • Using the spectrofluorometer, excite each solution at the chosen λex.

    • Record the fluorescence emission spectrum for each solution over the expected emission range. Ensure that the full emission peak is captured.

    • It is crucial that the instrument is corrected for wavelength-dependent variations in detector sensitivity.

  • Data Analysis and Calculation:

    • For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both Solvent Red 179 and Rhodamine B.

    • Perform a linear regression for both sets of data. The slope of this line is denoted as 'm'.

    • The relative fluorescence quantum yield (Φf(Sample)) can be calculated using the following equation[11]:

      Φf(Sample) = Φf(Standard) × ( mSample / mStandard ) × ( n2Sample / n2Standard )

      Where:

      • Φf(Standard) is the known quantum yield of Rhodamine B in the chosen solvent.

      • mSample and mStandard are the slopes from the plots of integrated fluorescence intensity vs. absorbance.

      • nSample and nStandard are the refractive indices of the solvents used. If the same solvent is used for both, this term (n2/n2) cancels out to 1.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the quantitative comparison of the two fluorescent dyes.

G cluster_prep Solution Preparation cluster_analysis Data Analysis Stock_S Prepare Stock (SR179) Dilute_S Create Dilutions (SR179) Stock_S->Dilute_S Stock_R Prepare Stock (RhB) Dilute_R Create Dilutions (RhB) Stock_R->Dilute_R Abs Measure Absorbance (UV-Vis) Dilute_S->Abs Dilute_R->Abs Fluo Measure Fluorescence Emission Abs->Fluo Integrate Calculate Integrated Fluorescence Intensity Plot Plot Intensity vs. Absorbance Integrate->Plot Slope Determine Slopes (m) Plot->Slope Calculate Calculate Relative Quantum Yield (Φf) Slope->Calculate

References

A Researcher's Guide to Assessing the Purity of Commercial C.I. Solvent Red 179

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative framework for assessing the purity of commercial samples of C.I. Solvent Red 179 (CAS 6829-22-7, 89106-94-5), a yellowish-red solvent dye.[1] Utilizing established analytical techniques, this document outlines detailed experimental protocols and presents data in a clear, comparative format to aid in the selection of high-purity samples for sensitive applications.

This compound is synthesized through the condensation of Naphthalene-1,8-diamine and Benzo[de]isochroman-1,3-dione.[2] Consequently, commercial samples may contain unreacted starting materials, by-products of the condensation reaction, or degradation products as impurities. For instance, commercial Naphthalene-1,8-diamine is known to contain oxidation products.[3] Given that the primary application of this dye is industrial, the purity levels, often cited as ≥99%, may vary between suppliers.[4] Therefore, robust analytical assessment is crucial for research applications where impurities could interfere with experimental outcomes.

This guide focuses on two primary analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) for separation and quantification of the main component and impurities, and UV-Visible (UV-Vis) Spectrophotometry for a rapid purity estimation based on spectral characteristics.

Comparative Analysis of Analytical Techniques

A combination of chromatographic and spectrophotometric methods provides a comprehensive purity profile of this compound. HPLC offers separation of individual components, allowing for the identification and quantification of impurities, while UV-Vis spectrophotometry provides a rapid overall assessment of the dye content.

Analytical MethodPrincipleInformation ProvidedThroughput
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.- Quantitative purity (% area) - Number of impurities - Relative concentration of impuritiesLower
UV-Visible Spectrophotometry Measurement of light absorbance at specific wavelengths.- Estimation of total dye content - Detection of spectrally active impuritiesHigher

Experimental Protocols

Below are detailed protocols for the analysis of this compound samples.

High-Performance Liquid Chromatography (HPLC)

This method is designed to separate this compound from potential impurities. A reverse-phase C18 column is proposed, which is a common choice for the analysis of solvent dyes.[1]

  • Instrumentation: HPLC system with a UV-Vis Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient:

    • 0-2 min: 70% B

    • 2-15 min: 70% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 520 nm (or λmax determined by UV-Vis)

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 5.0 mg of the this compound sample and dissolve in 50.0 mL of acetonitrile to prepare a stock solution. Further dilute 1.0 mL of the stock solution to 10.0 mL with acetonitrile for analysis.

UV-Visible (UV-Vis) Spectrophotometry

This method provides a rapid estimation of the dye content by measuring the absorbance at the wavelength of maximum absorption (λmax). The λmax of dyes can be solvent-dependent.[5]

  • Instrumentation: Double-beam UV-Vis spectrophotometer.

  • Solvent: Acetonitrile (or other suitable spectroscopic grade solvent).

  • Wavelength Scan: 200-800 nm to determine λmax.

  • Measurement Wavelength: λmax (expected to be around 520 nm).

  • Sample Preparation: Prepare a stock solution of the this compound sample in the chosen solvent at a concentration of approximately 100 µg/mL. Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.2-0.8 A.U.).

Data Presentation

The following tables present hypothetical data from the analysis of three different commercial samples of this compound.

Table 1: Comparative HPLC Purity Analysis

Sample IDRetention Time of Main Peak (min)Purity (% Area)Number of Impurities Detected
Sample A10.299.52
Sample B10.298.14
Sample C10.399.81

Table 2: Comparative UV-Vis Spectrophotometric Analysis

Sample IDSolventλmax (nm)Absorbance at λmax (for 10 µg/mL solution)
Sample AAcetonitrile5210.752
Sample BAcetonitrile5200.735
Sample CAcetonitrile5210.758

Visualizing the Assessment Workflow

The following diagrams illustrate the logical workflow for assessing the purity of a commercial this compound sample.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison Sample_Weighing Weigh Commercial Sample Stock_Solution Prepare Stock Solution Sample_Weighing->Stock_Solution Working_Solution Prepare Working Solutions Stock_Solution->Working_Solution HPLC_Analysis HPLC Analysis (Purity & Impurity Profile) Working_Solution->HPLC_Analysis UV_Vis_Analysis UV-Vis Analysis (Dye Content Estimation) Working_Solution->UV_Vis_Analysis Data_Processing Process Chromatograms & Spectra HPLC_Analysis->Data_Processing UV_Vis_Analysis->Data_Processing Purity_Calculation Calculate % Purity & Dye Content Data_Processing->Purity_Calculation Comparison Compare Samples Purity_Calculation->Comparison Conclusion Select Highest Purity Sample Comparison->Conclusion

Caption: Experimental workflow for the purity assessment of this compound.

Logical_Relationship Purity This compound Purity Main Component (%) Impurities (%) Starting_Materials Unreacted Starting Materials (Naphthalene-1,8-diamine, Benzo[de]isochroman-1,3-dione) Purity:impurities->Starting_Materials contributes to By_Products Reaction By-products Purity:impurities->By_Products contributes to Degradation_Products Degradation Products Purity:impurities->Degradation_Products contributes to

References

A Comparative Analysis of the Heat Resistance of Solvent Red 179 and Other High-Performance Red Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and product development, selecting the appropriate colorant is critical to ensure the final product's stability, longevity, and performance, especially under high-temperature processing conditions. This guide provides a comprehensive benchmark of the heat resistance of Solvent Red 179 against a selection of other commercially significant red dyes and pigments used in plastics and other demanding applications.

This report summarizes quantitative data on the thermal stability of various red colorants, details the experimental methodologies for heat resistance testing, and presents a visual workflow for the evaluation process. The information is intended to assist in making informed decisions for material specifications.

Comparative Heat Resistance Data

The heat resistance of a colorant is a crucial parameter, indicating the maximum temperature at which it maintains its coloristic properties without significant degradation. The following table summarizes the heat stability of Solvent Red 179 in comparison to other widely used red dyes and pigments in various polymer matrices.

ColorantC.I. NameChemical ClassHeat Resistance (°C) in Polycarbonate (PC)Heat Resistance (°C) in Polystyrene (PS)Heat Resistance (°C) in ABSHeat Resistance (°C) in PET
Solvent Red 179 Solvent Red 179Amino-ketone300[1]300[2]280[1]300[1][3]
Solvent Red 135 Solvent Red 135Perinone340[4]300[4][5]290[4]320[4]
Pigment Red 177 Pigment Red 177Anthraquinone----
General Heat Resistance of Pigment Red 177 270-280 in PE[6]

Note: Heat resistance values can vary depending on the specific grade of the polymer, the concentration of the colorant, and the processing conditions.

Experimental Protocols for Determining Heat Resistance

The determination of heat resistance of colorants in plastics is standardized by methods such as DIN EN 12877-2. The following is a detailed methodology for evaluating the heat stability of a red dye using injection molding.

Objective:

To determine the maximum processing temperature at which a red dye exhibits no significant color change in a specific polymer matrix.

Apparatus:
  • Injection molding machine with a standard mold for producing color plaques.

  • Colorimeter or spectrophotometer for color measurement (CIELAB Lab* color space).

  • Laboratory balance.

  • Tumble mixer or similar blending equipment.

  • Drying oven for polymers.

Materials:
  • Test dye (e.g., Solvent Red 179).

  • Natural (uncolored) polymer granules (e.g., Polycarbonate, Polystyrene, ABS, PET).

  • Titanium dioxide (TiO2) for producing tints (optional).

Procedure:
  • Sample Preparation:

    • Dry the polymer granules according to the manufacturer's specifications to remove any moisture.

    • Prepare a masterbatch or a dry blend of the test dye with the polymer. A typical concentration for solvent dyes is 0.05% for transparent shades and 0.2% for opaque shades (with the addition of 1.0% TiO2)[1].

    • Thoroughly homogenize the mixture using a tumble mixer.

  • Injection Molding:

    • Set the initial temperature profile of the injection molding machine. A common starting point is 200°C[7].

    • Purge the machine with the natural polymer to ensure it is clean.

    • Introduce the colored polymer blend and produce a set of reference color plaques at the initial temperature.

    • Increase the processing temperature in increments of 20°C[7].

    • At each temperature step, allow the machine to stabilize and then produce a new set of color plaques. A dwell time of 5 minutes at each temperature is recommended to simulate processing conditions[8].

  • Colorimetric Analysis:

    • Allow the molded plaques to cool to room temperature.

    • Measure the color of the plaques from each temperature step using a colorimeter. The CIELAB Lab* values should be recorded.

    • Calculate the color difference (ΔE*ab) between the reference plaque (produced at the initial, lower temperature) and the plaques produced at higher temperatures.

Evaluation:

The heat resistance is defined as the highest temperature at which the color change (ΔE*ab) does not exceed a specified value, typically 3.0[8].

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the heat resistance of a colorant in a given polymer.

G cluster_prep Sample Preparation cluster_molding Injection Molding cluster_analysis Analysis cluster_evaluation Evaluation cluster_result Result prep1 Dry Polymer Granules prep2 Weigh Dye and Polymer prep1->prep2 prep3 Blend Dye and Polymer prep2->prep3 mold1 Set Initial Temperature (e.g., 200°C) prep3->mold1 mold2 Produce Reference Plaques mold1->mold2 mold3 Increase Temperature (ΔT = 20°C) mold2->mold3 mold4 Produce Test Plaques mold3->mold4 mold4->mold3 Repeat for each temperature step analysis1 Cool Plaques mold4->analysis1 analysis2 Colorimetric Measurement (Lab) analysis1->analysis2 analysis3 Calculate Color Difference (ΔEab) analysis2->analysis3 eval1 ΔE*ab > 3.0? analysis3->eval1 eval1->mold3 No result1 Heat Resistance = T - 20°C eval1->result1 Yes result2 Continue Testing

Caption: Experimental workflow for determining the heat resistance of a colorant in plastic.

Signaling Pathways and Logical Relationships

The heat resistance of a dye is intrinsically linked to its chemical structure and its interaction with the polymer matrix at elevated temperatures. The following diagram illustrates the factors influencing the thermal stability of a colorant.

G Dye Dye Chemical Structure Decomposition Chemical Bond Scission Dye->Decomposition Polymer Polymer Matrix Interaction Dye-Polymer Interaction Polymer->Interaction Temp High Temperature Temp->Decomposition Induces Temp->Interaction ColorChange Color Change (ΔE*ab) Decomposition->ColorChange Stability Heat Resistance Interaction->Stability ColorChange->Stability

Caption: Factors influencing the heat resistance of a dye in a polymer matrix.

References

Safety Operating Guide

Personal protective equipment for handling C.I. Solvent red 179

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling and disposal of C.I. Solvent Red 179 (CAS Numbers: 89106-94-5 and 6829-22-7), a yellowish-red solvent dye. Adherence to these guidelines is essential for ensuring personal safety and proper environmental stewardship in the laboratory.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure risks. The following table summarizes the required PPE.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects against splashes and dust particles entering the eyes.
Face ShieldTo be worn in conjunction with goggles.Provides an additional layer of protection for the entire face, especially when handling larger quantities.
Hand Protection Chemical-impermeable GlovesNitrile, neoprene, or butyl rubber gloves are recommended.[2] Gloves must be inspected before use.Prevents skin contact and absorption of the chemical.
Body Protection Protective ClothingFire/flame resistant and impervious clothing.[1] A lab coat or apron should be worn.Protects against spills and contamination of personal clothing.
Respiratory Protection Full-face RespiratorUse if exposure limits are exceeded or if dust formation is significant.[1][3]Protects the respiratory system from inhalation of airborne dye particles.

Occupational Exposure Limits

It is important to note that, at present, there are no established occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), for this compound.[1] In the absence of defined OELs, it is crucial to handle this chemical with a high degree of caution and to minimize all potential routes of exposure.

Experimental Protocol: Preparation of a this compound Solution

This protocol outlines the steps for safely preparing a solution of this compound in a laboratory setting.

Materials:

  • This compound powder

  • Appropriate solvent (as required by the specific experimental procedure)

  • Volumetric flask

  • Spatula

  • Weighing paper or boat

  • Beaker

  • Magnetic stirrer and stir bar (optional)

  • All required PPE (as specified in the table above)

Procedure:

  • Preparation:

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Don all required personal protective equipment.

    • Verify that a chemical spill kit and emergency eyewash station are readily accessible.

  • Weighing the Dye:

    • Tare a clean, dry weighing paper or boat on an analytical balance.

    • Carefully weigh the desired amount of this compound powder using a clean spatula. Avoid creating dust. If any powder is spilled, clean it up immediately following the spill response procedures outlined below.

  • Dissolving the Dye:

    • Transfer the weighed dye to a beaker.

    • Add a small amount of the desired solvent to the beaker to wet the powder and create a slurry. This helps to prevent clumping.

    • Slowly add the remaining solvent to the beaker while gently stirring. A magnetic stirrer can be used for this purpose.

    • Once the dye is fully dissolved, carefully transfer the solution to a volumetric flask.

    • Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Bring the solution to the final desired volume with the solvent.

  • Storage:

    • Cap the volumetric flask securely.

    • Label the flask clearly with the chemical name, concentration, solvent used, and date of preparation.

    • Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials.[1][4]

Safe Handling and Disposal Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_handling Handling Procedure cluster_spill Spill Response cluster_disposal Disposal Plan start Start ppe Don Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Protective Clothing start->ppe weigh Weigh this compound in a Fume Hood ppe->weigh dissolve Dissolve in Solvent weigh->dissolve spill Spill Occurs weigh->spill store Store in a Labeled, Sealed Container dissolve->store dissolve->spill waste_collection Collect Waste in a Labeled, Sealed Container store->waste_collection After Use evacuate Evacuate Area (if necessary) spill->evacuate contain Contain Spill with Absorbent Material spill->contain cleanup Clean Spill Area contain->cleanup dispose_spill Dispose of Contaminated Material as Hazardous Waste cleanup->dispose_spill dispose_spill->waste_collection Consolidate Waste incineration Arrange for Disposal via Licensed Chemical Destruction Plant or Controlled Incineration waste_collection->incineration end End incineration->end

Caption: Workflow for safe handling and disposal of this compound.

Operational and Disposal Plans

Operational Plan:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

  • Avoid Dust and Aerosols: Take precautions to avoid the formation of dust and aerosols during handling and weighing.[3]

  • Ignition Sources: Use non-sparking tools and avoid sources of ignition as the dye may be combustible at high temperatures.[3][5]

  • Personal Hygiene: Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Disposal Plan:

  • Waste Characterization: this compound and any materials contaminated with it should be treated as hazardous waste.

  • Waste Collection: Collect waste in suitable, closed, and clearly labeled containers.[3]

  • Disposal Method: The primary recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Environmental Protection: Do not allow the chemical to enter drains, sewer systems, or water sources.[3] Discharge into the environment must be avoided.[3]

  • Packaging Disposal: Contaminated packaging should be triple-rinsed (or equivalent). The rinsed packaging can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill. Combustible packaging materials may be incinerated under controlled conditions.

References

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